Product packaging for 4-Bromo-5-Fluoro-2-Hydroxypyridine(Cat. No.:CAS No. 884495-01-6)

4-Bromo-5-Fluoro-2-Hydroxypyridine

Cat. No.: B1346411
CAS No.: 884495-01-6
M. Wt: 191.99 g/mol
InChI Key: JKVHUEUQXAQBQR-UHFFFAOYSA-N
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Description

4-Bromo-5-Fluoro-2-Hydroxypyridine is a useful research compound. Its molecular formula is C5H3BrFNO and its molecular weight is 191.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrFNO B1346411 4-Bromo-5-Fluoro-2-Hydroxypyridine CAS No. 884495-01-6

Properties

IUPAC Name

4-bromo-5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrFNO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVHUEUQXAQBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650284
Record name 4-Bromo-5-fluoropyridin-2(1H)-one
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Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-01-6
Record name 4-Bromo-5-fluoro-2(1H)-pyridinone
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Record name 4-Bromo-5-fluoropyridin-2(1H)-one
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Record name 884495-01-6
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Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-Bromo-5-Fluoro-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the physical properties of 4-Bromo-5-Fluoro-2-Hydroxypyridine is limited in publicly accessible databases. The following guide provides a comprehensive overview based on available information for this compound and its isomers, offering valuable insights for researchers. All quantitative data should be considered in the context of the specific isomer referenced.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and potential role in drug development. Due to the scarcity of direct experimental values, this section presents a comparative summary of its predicted properties alongside experimentally determined values for structurally similar compounds.

Table 1: Molecular and Predicted Physical Properties of this compound and Related Compounds

PropertyThis compound4-Bromo-5-fluoro-3-nitro-1H-pyridin-2-one2-Bromo-5-fluoro-4-hydroxypyridine
CAS Number Not Available884495-02-7[1]1196152-88-1[2]
Molecular Formula C₅H₃BrFNO[3]C₅H₂BrFN₂O₃C₅H₃BrFNO[2]
Molecular Weight 191.99 g/mol 236.98 g/mol 191.99 g/mol [2]
Boiling Point Not Available312.6°C at 760 mmHgNot Available
Density Not Available2.091 g/cm³Not Available
Flash Point Not Available142.8°CNot Available

Spectroscopic Data

Table 2: Spectroscopic Data for Related Pyridine Derivatives

Spectroscopic DataCompoundDetails
¹H NMR 2-Bromo-5-fluoropyridineData available, but specific shifts depend on solvent and instrument frequency.
¹³C NMR 2-Bromo-5-fluoropyridineData available, but specific shifts depend on solvent and instrument frequency.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not published. However, standard methodologies for organic compounds can be applied.

Determination of Melting Point

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

  • Purity Indication: A sharp melting point range (0.5-2°C) is indicative of a pure compound.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) are selected.

  • Procedure (Qualitative):

    • Approximately 10 mg of the compound is placed in a small test tube.

    • The solvent is added dropwise with agitation at room temperature.

    • Solubility is observed after the addition of approximately 1 mL of the solvent. The compound is classified as soluble, partially soluble, or insoluble.

  • Procedure (Quantitative):

    • A saturated solution of the compound is prepared in a chosen solvent at a specific temperature by adding an excess of the compound and allowing it to equilibrate (e.g., by stirring for 24 hours).

    • The saturated solution is filtered to remove any undissolved solid.

    • A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solute is measured.

    • Solubility is expressed in g/100 mL or mol/L.

Synthetic Workflow

The synthesis of substituted hydroxypyridines often involves multi-step processes. While a specific, documented synthesis for this compound is not available, a representative workflow can be proposed based on common organic synthesis reactions for similar structures.

G cluster_0 Starting Material Preparation cluster_1 Functional Group Introduction cluster_2 Purification and Characterization start Commercially Available Fluorinated Pyridine Derivative bromination Bromination (e.g., NBS, Br₂) start->bromination Step 1 hydroxylation Hydroxylation (e.g., Hydrolysis of Methoxy Group) bromination->hydroxylation Step 2 workup Aqueous Workup & Extraction hydroxylation->workup Step 3 purification Purification (e.g., Recrystallization, Chromatography) workup->purification Step 4 final_product This compound purification->final_product Step 5

Caption: A representative synthetic workflow for this compound.

Logical Relationships in Analysis

The characterization of this compound relies on a combination of analytical techniques to confirm its structure and purity.

G cluster_0 Structural Elucidation cluster_1 Purity Assessment cluster_2 Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Confirmed Structure of This compound NMR->Structure Provides connectivity MS Mass Spectrometry MS->Structure Confirms molecular weight IR IR Spectroscopy IR->Structure Identifies functional groups HPLC HPLC HPLC->Structure Determines purity MeltingPoint Melting Point Analysis MeltingPoint->Structure Indicates purity

Caption: Logical workflow for the structural and purity analysis of the target compound.

References

An In-depth Technical Guide to 4-Bromo-5-Fluoro-2-Hydroxypyridine: Structure, Tautomerism, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-fluoro-2-hydroxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, the pivotal role of tautomerism in its chemical behavior, and its potential biological activities. This document includes predicted spectroscopic data, a detailed synthetic protocol, and visual representations of its chemical properties and potential biological interactions to serve as a valuable resource for researchers in the field.

Chemical Structure and Tautomerism

This compound, as a substituted 2-hydroxypyridine, exists in a tautomeric equilibrium between its enol (hydroxy) and keto (pyridone) forms. The pyridone form, 4-Bromo-5-fluoro-1H-pyridin-2-one, is generally the more stable and predominant tautomer, a characteristic feature of 2-hydroxypyridines. This equilibrium is crucial as the two tautomers present distinct physicochemical properties, which can significantly influence their biological activity and pharmacokinetic profiles.

The presence of electron-withdrawing bromine and fluorine atoms on the pyridine ring is expected to influence the electron density distribution and, consequently, the position of the tautomeric equilibrium compared to the unsubstituted 2-hydroxypyridine.

Tautomerism This compound This compound (Enol Form) 4-Bromo-5-fluoro-1H-pyridin-2-one 4-Bromo-5-fluoro-1H-pyridin-2-one (Keto Form) This compound->4-Bromo-5-fluoro-1H-pyridin-2-one Proton Transfer 4-Bromo-5-fluoro-1H-pyridin-2-one->this compound Proton Transfer Synthesis cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Hydrolysis Start 2-Methoxy-5-fluoropyridine Reagent1 N-Bromosuccinimide (NBS) Acetonitrile Start->Reagent1 Intermediate 4-Bromo-5-fluoro-2-methoxypyridine Reagent1->Intermediate Bromination Reagent2 Hydrobromic Acid (HBr) Heat Intermediate->Reagent2 Product This compound Reagent2->Product Demethylation p38_MAPK_Pathway MAPKKK MAPKKK (e.g., TAK1, ASK1) MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylates p38_MAPK p38 MAPK MKK->p38_MAPK Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Substrates Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Potential Inhibition by This compound Inhibitor->p38_MAPK Inhibits

Spectroscopic Profile of 4-Bromo-5-Fluoro-2-Hydroxypyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-5-Fluoro-2-Hydroxypyridine. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided for researchers and scientists in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~11.5 - 12.5br s-1HO-H
~8.0 - 8.2d~2-31HH-6
~6.5 - 6.7d~4-51HH-3

Note: The chemical shifts are approximate. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature. The doublet multiplicity for H-6 arises from coupling to the fluorine atom at position 5. The H-3 proton is also expected to show coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~160 (d, J ≈ 230-250 Hz)C-5
~158C-2
~145 (d, J ≈ 10-15 Hz)C-6
~110 (d, J ≈ 20-25 Hz)C-4
~105 (d, J ≈ 5-10 Hz)C-3

Note: The chemical shifts are approximate. The carbons C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Table 3: Predicted Mass Spectrometry (MS) Data
m/z (relative intensity, %)Assignment
191/193 (100/98)[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
112[M - Br]⁺
84[M - Br - CO]⁺

Note: Electron Ionization (EI) is assumed. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Table 4: Predicted Infrared (IR) Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2800BroadO-H stretch (hydrogen-bonded)
~1650StrongC=O stretch (from pyridone tautomer)
~1600, ~1550Medium-StrongC=C and C=N stretching vibrations
~1250StrongC-O stretch
~1050StrongC-F stretch
~600MediumC-Br stretch

Note: The spectrum may be complicated by the tautomerism between the hydroxy and pyridone forms.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions and record the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Process Data Processing (Fourier Transform, Baseline Correction) NMR->Process MS->Process IR->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation & Verification Interpret->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Synthesis of 4-Bromo-5-Fluoro-2-Hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 4-Bromo-5-Fluoro-2-Hydroxypyridine, a valuable fluorinated pyridine derivative for potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 5-Fluoro-2-hydroxypyridine, followed by its regioselective bromination. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the practical application of this methodology.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed through a two-step sequence. The initial step involves the demethylation of 2-Methoxy-5-fluoropyridine to yield 5-Fluoro-2-hydroxypyridine. The subsequent and final step is the selective bromination of this intermediate at the C4-position to afford the target compound.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-hydroxypyridine

This procedure outlines the demethylation of 2-Methoxy-5-fluoropyridine to produce 5-Fluoro-2-hydroxypyridine.[1][2]

Reaction: 2-Methoxy-5-fluoropyridine + HBr → 5-Fluoro-2-hydroxypyridine + CH₃Br

Reagents and Materials:

  • 2-Methoxy-5-fluoropyridine

  • 48% aqueous Hydrobromic Acid (HBr)

  • Toluene

  • Ethyl Acetate (EtOAc)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitable round-bottom flask, a solution of 2-Methoxy-5-fluoropyridine in toluene is prepared.

  • 48% aqueous hydrobromic acid is added to the solution.

  • The reaction mixture is heated to 100°C and maintained at this temperature for 6 hours with vigorous stirring.

  • After cooling to room temperature, the toluene layer is decanted.

  • The remaining aqueous phase is washed with ethyl acetate.

  • The aqueous phase is then concentrated under reduced pressure using a rotary evaporator to remove volatiles, yielding a solid.

  • The resulting solid is collected, which is the crude 5-Fluoro-2-hydroxypyridine. Further purification can be achieved by recrystallization if necessary.

Step 2: Synthesis of this compound

This proposed protocol describes the regioselective bromination of 5-Fluoro-2-hydroxypyridine using N-Bromosuccinimide (NBS).

Reaction: 5-Fluoro-2-hydroxypyridine + NBS → this compound + Succinimide

Reagents and Materials:

  • 5-Fluoro-2-hydroxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or other suitable aprotic solvent

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of 5-Fluoro-2-hydroxypyridine in acetonitrile, an equimolar amount of N-Bromosuccinimide is added.

  • The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then subjected to an aqueous work-up. This may involve partitioning between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the proposed synthetic steps.

Table 1: Synthesis of 5-Fluoro-2-hydroxypyridine

ParameterValueReference
Starting Material2-Methoxy-5-fluoropyridine[1][2]
Reagent48% aq. HBr[1][2]
Temperature100°C[1][2]
Reaction Time6 hours[1][2]
Yield~49%[1][2]

Table 2: Proposed Synthesis of this compound

ParameterProposed Value/Condition
Starting Material5-Fluoro-2-hydroxypyridine
ReagentN-Bromosuccinimide (NBS)
SolventAcetonitrile (ACN)
TemperatureRoom Temperature
Reaction TimeTo be determined by monitoring
YieldTo be determined experimentally

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow Synthetic Pathway to this compound A 2-Methoxy-5-fluoropyridine B 5-Fluoro-2-hydroxypyridine A->B HBr (48% aq.), 100°C, 6h (Demethylation) C This compound B->C NBS, Acetonitrile, RT (Bromination)

Caption: Proposed two-step synthesis of this compound.

References

Technical Guide: 4-Bromo-5-Fluoro-2-Hydroxypyridine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5-Fluoro-2-Hydroxypyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document outlines commercially available suppliers, pricing information, a plausible synthetic protocol, and the potential applications of this versatile building block.

Introduction

This compound (CAS No. 884495-01-6) is a functionalized heterocyclic compound. The presence of bromine and fluorine atoms, along with a hydroxyl group on the pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules. The hydroxypyridine core is a common scaffold in many biologically active compounds.

Suppliers and Pricing

This compound and its tautomer, 4-Bromo-5-fluoro-2(1H)-pyridinone, are available from a number of chemical suppliers. Pricing is typically provided upon request for a specific quantity and purity.

SupplierProduct NameCAS NumberPurityAvailability
Synthonix This compound884495-01-697%In-Stock
ACE Biolabs This compound884495-01-698%25mg, 50mg, 100mg
BLD Pharm This compound884495-01-6-Inquiry
Ambeed This compound884495-01-6-Inquiry
ChemicalBook 4-Bromo-5-fluoro-2(1H)-pyridinone884495-01-6-Multiple Suppliers

Note: Pricing for these compounds is generally not publicly listed and requires a formal quote from the supplier.

Experimental Protocols: Synthesis of Substituted Pyridines

While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a general approach can be extrapolated from known methods for the synthesis of functionalized pyridines. A plausible synthetic route could involve the following key steps, starting from a suitable pyridine precursor.

General Procedure for the Bromination and Functionalization of a Pyridine Ring:

  • Starting Material Selection: A potential starting material could be a suitably substituted aminopyridine or hydroxypyridine.

  • Halogenation (Bromination): The pyridine ring can be brominated using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction is typically carried out at a controlled temperature.

  • Hydroxylation/Functional Group Interconversion: If the starting material does not already contain the hydroxyl group at the 2-position, a subsequent step to introduce it would be necessary. This could involve a nucleophilic substitution reaction or other functional group manipulations.

  • Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired purity.

A patent for the synthesis of a related compound, 5-bromo-2-fluoropyrimidine, outlines a multi-step process involving bromination of a hydroxypyrimidine precursor.[1] Another patent describes the preparation of fluoropyridine compounds from aminopyridines, which involves a bromination step followed by a diazotization-fluorination reaction.[2] These documents suggest that the synthesis of this compound would likely involve a multi-step pathway requiring careful control of reaction conditions.

Logical Synthesis Workflow

The following diagram illustrates a hypothetical, generalized workflow for the synthesis of this compound.

G start Start with a 2-amino-5-fluoropyridine precursor bromination Bromination (e.g., with NBS in Acetonitrile) start->bromination diazotization Diazotization of the amino group (e.g., with NaNO2, HBF4) bromination->diazotization hydrolysis Hydrolysis of the diazonium salt to introduce the hydroxyl group diazotization->hydrolysis purification Purification (e.g., Column Chromatography) hydrolysis->purification final_product Final Product: This compound purification->final_product

Caption: A plausible synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities or signaling pathway involvement for this compound are not extensively documented in public literature, its structural motifs are prevalent in many biologically active molecules. Halogenated pyridines are considered key building blocks in drug discovery.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds within the ATP-binding site of the enzyme. The strategic placement of bromo and fluoro substituents can be used to modulate the selectivity and pharmacokinetic properties of these inhibitors.[3]

  • Metabolic Stability: The introduction of fluorine atoms into a drug candidate can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.[4]

  • Versatile Synthetic Intermediate: The bromine atom serves as a versatile handle for a variety of chemical transformations, including Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, allowing for the facile introduction of diverse substituents to build molecular complexity. This makes this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-5-Fluoro-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Bromo-5-fluoro-2-hydroxypyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from structurally related molecules to establish a robust framework for its safe utilization in a laboratory setting. Researchers should treat this compound with the utmost care, assuming it possesses hazards similar to its chemical analogs.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical properties and potential hazards is paramount for the safe handling of any chemical compound. The following tables summarize the known properties of this compound and related compounds.

Table 1: Physical and Chemical Properties

PropertyThis compound (Predicted)2-Bromo-5-fluoro-4-hydroxypyridine[1]4-Bromo-2-hydroxypyridine[2]2-Bromo-5-fluoropyridine
Molecular Formula C₅H₃BrFNOC₅H₃BrFNO[1]C₅H₄BrNO[2]C₅H₃BrFN
Molecular Weight 191.99 g/mol 199.19 g/mol [1]174.00 g/mol [2]175.99 g/mol
CAS Number Not Available1196152-88-1[1]36953-37-4[2]41404-58-4
Appearance Solid (Predicted)SolidSolidSolid
Melting Point Not AvailableNot AvailableNot Available30-31 °C
Boiling Point Not AvailableNot AvailableNot Available80-83 °C at 44 mmHg
Flash Point Not AvailableNot AvailableNot Available73 °C (closed cup)

Table 2: GHS Hazard Classifications (Based on Analogs)

Hazard ClassClassificationSource Analogs
Acute Toxicity, OralWarning (Harmful if swallowed)[2]4-Bromo-2-hydroxypyridine[2]
Skin Corrosion/IrritationWarning (Causes skin irritation)[2]4-Bromo-2-hydroxypyridine[2]
Serious Eye Damage/Eye IrritationWarning (Causes serious eye irritation)[2]4-Bromo-2-hydroxypyridine[2]
Specific Target Organ Toxicity (Single Exposure)Warning (May cause respiratory irritation)[2]4-Bromo-2-hydroxypyridine[2]

Note: The GHS classifications are extrapolated from structurally similar compounds. The actual hazards of this compound may vary and it should be handled as a potentially hazardous substance.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound. The following procedures are based on best practices for handling halogenated aromatic compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Fire-resistant Lab Coat goggles Chemical Safety Goggles (conforming to EN 166 or NIOSH) gloves Chemical-resistant Gloves (e.g., Nitrile, inspect before use) respirator Full-face Respirator (if exposure limits are exceeded or dust is generated) researcher Researcher researcher->lab_coat Wears researcher->goggles Wears researcher->gloves Wears researcher->respirator Uses as needed

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all operations that may generate dust or aerosols.[3]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Handling Procedures
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[3] Use non-sparking tools for solid transfers.[3]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4] Do not eat, drink, or smoke in the laboratory.[4]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocols: Spill and Exposure Management

Rapid and appropriate response to spills and exposures is critical to ensuring laboratory safety.

Accidental Release Measures

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate non-essential personnel to a safe area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (respirator, gloves, goggles, lab coat) ventilate->ppe contain Contain the spill using inert absorbent material ppe->contain collect Collect spilled material with non-sparking tools into a suitable container for disposal contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste in accordance with local, regional, and national regulations decontaminate->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Protocol for a Minor Spill:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE, including a respirator if dust is present.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collection: Carefully sweep or scoop the contained material into a labeled, sealable container for chemical waste. Use non-sparking tools.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and governmental regulations.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Reactivity and Disposal

Understanding the reactivity profile and proper disposal methods is essential for the entire lifecycle of the chemical.

Chemical Stability and Reactivity
  • Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid heat, flames, and sparks.[5] Prevent the formation of dust.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[5]

Disposal Considerations
  • Product: Dispose of this material and its container to a licensed chemical destruction plant.[3] Do not allow the product to enter drains.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]

By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with the handling and use of this compound, ensuring a safe and productive research environment. It is imperative to always consult the most current Safety Data Sheet for any chemical before use and to conduct a thorough risk assessment for all experimental procedures.

References

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5-fluoro-2-hydroxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published data on this specific compound, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.

Core Compound Information

This compound , also known as 4-Bromo-5-fluoro-2(1H)-pyridinone, is a functionalized heterocyclic compound. It exists in tautomeric equilibrium between the pyridinol and pyridinone forms, with the pyridinone form generally favored in the solid state and polar solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 884495-01-6--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₅H₃BrFNO--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 191.99 g/mol --INVALID-LINK--
Boiling Point 231°C--INVALID-LINK--
Flash Point 93°C--INVALID-LINK--
Density 1.86 g/cm³--INVALID-LINK--
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)--INVALID-LINK--

Synthesis and Experimental Protocols

One potential synthetic pathway could start from a commercially available fluorinated pyridine derivative, followed by bromination and subsequent hydroxylation or by constructing the pyridinone ring through a cyclization reaction. For instance, the synthesis of related compounds often involves multi-step sequences including nitration, chlorination, N-alkylation, reduction, and condensation reactions.

A general procedure for the synthesis of a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, starting from pyridin-4-ol, involves a five-step process: nitration, chlorination, N-alkylation, reduction, and condensation.[1] This suggests that functionalization of a pyridine ring system is a viable approach.

Logical Synthesis Workflow:

Synthesis_Workflow A Fluorinated Pyridine Precursor B Bromination A->B e.g., NBS C Hydroxylation / Pyridinone Formation B->C e.g., Hydrolysis D This compound C->D

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Data

Although specific spectra for this compound are not widely published, spectral data for this compound is available through some chemical suppliers. The expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted and Reported Spectroscopic Data

TechniquePredicted/Reported Data
¹H NMR Signals corresponding to the two protons on the pyridine ring, with chemical shifts and coupling constants influenced by the bromine, fluorine, and hydroxyl/carbonyl groups. A spectrum is reported to be available.[1]
¹³C NMR Five distinct signals for the carbon atoms of the pyridine ring, with chemical shifts influenced by the electronegative substituents. A spectrum is reported to be available.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (191.99 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. A spectrum is reported to be available.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching vibrations of the pyridinone tautomer, and O-H stretching for the hydroxypyridine form. Spectra are reported to be available.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are crucial building blocks in the development of pharmaceuticals due to their ability to modulate the physicochemical and pharmacokinetic properties of molecules. The presence of bromine and fluorine atoms in this compound offers several potential advantages in drug design:

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the halogens can influence the pKa of the molecule.

  • Metabolic Stability: The C-F bond is exceptionally strong, which can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.

  • Receptor Interactions: The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

  • Synthetic Handle: The bromine atom can serve as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity.

While no specific biological activities or signaling pathway involvement have been reported for this compound itself, related brominated and fluorinated hydroxyphenyl and pyridine derivatives have been investigated as inhibitors of various kinases, including BRAF(V600E), and for their anticancer properties.[2] This suggests that this compound could be a valuable scaffold for the synthesis of novel kinase inhibitors or other biologically active compounds.

Drug Discovery Workflow:

Drug_Discovery_Workflow A This compound Scaffold B Library Synthesis (e.g., Cross-Coupling) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Potential workflow for utilizing the target compound in drug discovery.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and materials science. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with potentially valuable biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

An In-depth Technical Guide on the Physicochemical Properties of Substituted Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted hydroxypyridines, a class of heterocyclic compounds of significant interest in pharmaceutical research and drug development. Their versatile structure allows for a wide range of applications, from acting as catalysts and intermediates in active pharmaceutical ingredient (API) synthesis to forming the scaffold of novel therapeutic agents.[1][2] Understanding their physicochemical characteristics is paramount for optimizing their use in drug design, formulation, and delivery.

Core Physicochemical Data

The following table summarizes key quantitative data for 2-, 3-, and 4-hydroxypyridine, providing a comparative reference for researchers.

Property2-Hydroxypyridine3-Hydroxypyridine4-Hydroxypyridine
Molecular Formula C₅H₅NOC₅H₅NOC₅H₅NO
Molecular Weight 95.10 g/mol 95.10 g/mol 95.10 g/mol
Melting Point (°C) 105-107[1][3][4][5]125-128[6][7][8][9]148-151[10][11]
Boiling Point (°C) 280-281[1][3][4][5]280-281[6][7][8]230-235 (at 12 mmHg)[10]
Aqueous Solubility 450 g/L (at 20°C)[1][5][12][13]33 g/L (at 20°C)Soluble[14][15]
pKa 0.75 (at 20°C)[5][13][16], 11.7 (Strongest Acidic)[17]4.79, 8.75 (at 20°C)[6][8]3.2 (at 20°C)[10]
logP (o/w) -0.593 (estimated)[1][13], -0.6[18], -0.58[19]0.5[20]-1.3 (estimated)[14]
Appearance White to light yellow crystal[5]White to light brown crystalline powder[2]White to light yellow to light orange powder to crystal

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are crucial for reproducible research. The following sections outline standard experimental protocols.

Determination of pKa (Potentiometric Titration)

The ionization constant (pKa) is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is a widely used and reliable method for its determination.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of the substituted hydroxypyridine is dissolved in a suitable solvent (e.g., deionized water or a co-solvent system for poorly soluble compounds) to a known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration Process: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the analyte solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For diprotic or polyprotic substances, multiple inflection points and corresponding pKa values may be observed.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property used to identify and assess the purity of a solid compound.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered substituted hydroxypyridine is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance. A sharp melting range is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Sample Preparation: An excess amount of the solid substituted hydroxypyridine is added to a known volume of purified water (or a specific buffer solution) in a sealed container.

  • Equilibration: The container is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved hydroxypyridine in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of Partition Coefficient (logP)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and interaction with biological targets.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the substituted hydroxypyridine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

  • Equilibration: The mixture is vigorously agitated for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.

  • Quantification: The concentration of the hydroxypyridine in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Signaling Pathway and Experimental Workflow Visualization

Substituted hydroxypyridines have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in cancer development. The following diagrams illustrate the mechanism of HDAC inhibition and a typical experimental workflow for evaluating the efficacy of hydroxypyridine-based HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Gene Expression Control cluster_2 Therapeutic Intervention Histone Histone Protein Acetyl_Group Acetyl Group Histone->Acetyl_Group Euchromatin Euchromatin (Relaxed) Acetyl_Group->Euchromatin DNA DNA HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation HDAC Histone Deacetylase (HDAC) HDAC->Histone Deacetylation Heterochromatin Heterochromatin (Condensed) HDAC->Heterochromatin Gene_Expression Gene Expression (Active) Euchromatin->Gene_Expression Gene_Silencing Gene Silencing (Inactive) Heterochromatin->Gene_Silencing Hydroxypyridine_Inhibitor Hydroxypyridine-based HDAC Inhibitor Hydroxypyridine_Inhibitor->HDAC Inhibition

Caption: Mechanism of HDAC Inhibition by Hydroxypyridine Derivatives.

Experimental_Workflow start Start: Synthesize Substituted Hydroxypyridine Derivatives physchem Physicochemical Characterization (pKa, logP, Solubility, etc.) start->physchem invitro In Vitro HDAC Inhibition Assay physchem->invitro cell_based Cell-based Assays (e.g., Cytotoxicity, Apoptosis) invitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt Iterative Refinement invivo In Vivo Efficacy Studies (Animal Models) sar->invivo Promising Candidates lead_opt->start New Derivatives end End: Candidate Drug invivo->end

Caption: Workflow for Developing Hydroxypyridine-based HDAC Inhibitors.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-5-Fluoro-2-Hydroxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. 4-Bromo-5-fluoro-2-hydroxypyridine possesses a polar pyridine ring, a hydrogen-bonding hydroxyl group, and polar carbon-halogen bonds. This molecular structure suggests a favorable solubility profile in polar organic solvents. The predicted solubility in common organic solvents is summarized in the table below. It is crucial to note that these are qualitative predictions, and experimental verification is essential for precise applications.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThe high polarity of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds, leading to strong solute-solvent interactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and nitrogen functionalities of the solute.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateThese solvents possess some polarity to interact with the solute, but are generally less effective than more polar protic or aprotic solvents.
Halogenated Dichloromethane, ChloroformModerateThe polarity of these solvents is comparable to the solute, and the presence of halogens can lead to favorable dipole-dipole interactions.
Aromatic Toluene, XyleneLow to ModerateWhile the pyridine ring is aromatic, the overall high polarity of the solute may limit its solubility in these non-polar aromatic solvents.

This table is based on the analysis of structurally similar compounds, such as 2-Bromo-4-fluoro-5-methylpyridine and 3-Bromo-5-Hydroxypyridine.[3][4]

Experimental Protocols for Solubility Determination

Accurate solubility data is best obtained through empirical measurement. The following are detailed standard laboratory protocols that can be employed to quantify the solubility of this compound.

Gravimetric Method

This classical and highly accurate method involves determining the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution.[5][6]

Objective: To determine the solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Sealed flasks or vials

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm pore size)

  • Pre-weighed containers

  • Analytical balance

  • Vacuum oven or rotary evaporator

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the solution to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved microcrystals. The filter should be at the same temperature as the solution to prevent precipitation.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent from the solution. This can be achieved by placing the container in a vacuum oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.[6]

    • Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

  • Calculation:

    • The mass of the dissolved solid is the final weight of the container with the residue minus the initial weight of the empty container.

    • Solubility is then calculated and can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

UV-Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis region and the chosen solvent is transparent in that wavelength range.[5][6]

Objective: To determine the solubility by measuring the absorbance of a saturated solution and correlating it to concentration using a calibration curve.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for preparing a saturated solution (as in the gravimetric method)

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a range of wavelengths to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of the compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.[6]

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve (typically between 0.1 and 1.0 AU).

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the solubility of this compound.

G start Start: Add excess solute to solvent agitate Agitate at constant temperature (24-48h) start->agitate equilibrate Allow to equilibrate and settle agitate->equilibrate filter Filter supernatant equilibrate->filter gravimetric Gravimetric Method: Evaporate solvent & weigh residue filter->gravimetric Path 1 uv_vis UV-Vis Method: Dilute, measure absorbance & calculate concentration filter->uv_vis Path 2 calculate Calculate Solubility (g/100mL or mol/L) gravimetric->calculate uv_vis->calculate

Caption: Experimental Workflow for Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-5-Fluoro-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-5-fluoro-2-hydroxypyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective C-C and C-N bond formation. The protocols provided herein are generalized based on established methodologies for structurally similar compounds and serve as a starting point for reaction optimization.

Introduction

This compound, which exists in tautomeric equilibrium with 4-bromo-5-fluoro-2(1H)-pyridone, is a valuable heterocyclic intermediate. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. The fluorine atom at the 5-position can influence the electronic properties and metabolic stability of the resulting products, while the 2-hydroxy group offers a site for further functionalization or can modulate the reactivity of the pyridine ring. These features make this compound a key precursor for the synthesis of complex molecular architectures, particularly in the discovery of novel kinase inhibitors and other therapeutic agents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that these are representative yields based on similar substrates and may vary depending on the specific boronic acid and reaction conditions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1001692
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1101078
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)951488
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and, if required, the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ PdII_Aryl_R Ar-Pd(II)-R L₂ Transmetalation->PdII_Aryl_R Base RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the this compound core.

Quantitative Data Summary

The following table presents representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound. Yields are illustrative and based on analogous reactions.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.5)Toluene1001882
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)1,4-Dioxane1102075
3BenzylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)t-BuOH901688
4PiperidinePdCl₂(dppf) (3)-LiHMDS (1.8)THF802479
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive flow of the inert gas, add the degassed solvent (e.g., toluene) followed by the amine (1.2 equiv).

  • Reaction: Heat the sealed tube in a preheated oil bath to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start Setup Combine Aryl Halide, Catalyst, Ligand, and Base Start->Setup Inert Establish Inert Atmosphere Setup->Inert AddReagents Add Solvent and Amine Inert->AddReagents Heat Heat and Stir AddReagents->Heat Monitor Monitor Reaction Progress Heat->Monitor Workup Work-up and Extraction Monitor->Workup Purify Purification Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyridines. This reaction is valuable for the synthesis of rigid scaffolds and intermediates for further transformations.

Quantitative Data Summary

The following table outlines representative conditions and yields for the Sonogashira coupling of this compound. These are illustrative yields based on similar substrates.

EntryAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)10Et₃N (3)THF60889
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)5Diisopropylamine (2)DMF701291
31-HexynePd(OAc)₂ (2) / PPh₃ (4)8K₂CO₃ (2)Acetonitrile801084
4Propargyl alcoholPd(PPh₃)₄ (5)10Et₃N (3)THF501676
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in the chosen solvent (e.g., THF).

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), copper(I) iodide (10 mol%), and the amine base (e.g., triethylamine, 3 equiv).

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C) under an inert atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction, filter off the salt, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.

Sonogashira Coupling Reagents

Sonogashira_Reagents Reagents This compound Terminal Alkyne Palladium Catalyst Copper(I) Iodide Amine Base Solvent Reaction Sonogashira Coupling Reagents->Reaction Product 4-Alkynyl-5-fluoro-2-hydroxypyridine Reaction->Product

Caption: Key components for the Sonogashira cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 4-position of this compound.

Quantitative Data Summary

The following table provides representative conditions and yields for the Heck reaction of this compound. These are hypothetical yields based on general Heck reaction principles.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF1202470
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile1001878
3AcrylonitrilePd(PPh₃)₄ (5)-NaOAc (2)DMA1302065
41-OctenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)NMP1102472
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a pressure tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if necessary, e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the mixture with stirring to the required temperature (e.g., 120 °C).

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute with water and extract with an organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling reaction creates a C-C bond by reacting an organostannane with an organic halide. This method allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 4-position of the pyridine ring.

Quantitative Data Summary

The following table shows representative conditions and yields for the Stille coupling of this compound. Yields are illustrative and based on general Stille coupling knowledge.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)--Toluene1101680
22-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(furyl)₃ (8)CuI (10 mol%)NMP1001285
3VinyltributylstannanePdCl₂(PPh₃)₂ (3)-LiCl (3 equiv)THF702475
4(4-Methoxyphenyl)tributylstannanePd(PPh₃)₄ (5)--1,4-Dioxane1001888
Experimental Protocol: Stille Coupling
  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) and the organostannane (1.2 equiv) in an anhydrous, degassed solvent (e.g., toluene).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additives (e.g., CuI or LiCl) under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and quench with a saturated aqueous solution of KF. Stir for 30 minutes, then filter through Celite.

  • Purification: Extract the filtrate with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.

Disclaimer: The provided protocols and quantitative data are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve the best results. All experiments should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-5-Fluoro-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds. This powerful palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures.[1][2] This document provides detailed protocols and application notes for the Suzuki coupling of 4-bromo-5-fluoro-2-hydroxypyridine, a versatile building block in medicinal chemistry. The presence of the electron-withdrawing fluorine atom and the acidic hydroxyl group on the pyridine ring necessitates careful optimization of reaction conditions to achieve high yields and minimize side reactions.[3]

The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, replacing the halide.[1]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of structurally related bromopyridines and other aryl bromides. This data can serve as a starting point for the optimization of protocols for this compound.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Substituted Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (3)Dioxane/H₂O (4:1)85-95Varies[3]
PdCl₂(dppf) (3)-K₂CO₃ (3)Dioxane/H₂O (4:1)90Varies[3][4]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)n-Butanol100Good to Excellent[2]
Pd(OAc)₂ (2)PCy₃ (4)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O100Varies[5][6]

Table 2: Influence of Boron Source on Suzuki Coupling Reactions

Boron ReagentAdvantagesDisadvantages
Boronic AcidsCommercially available, reactive.Can be unstable, prone to protodeboronation.[2]
Boronic Esters (e.g., pinacol esters)More stable, easier to purify, less prone to side reactions.[3]May require harsher conditions for transmetalation.
Potassium OrganotrifluoroboratesBench-stable crystalline solids, less prone to protodeboronation.[2]Require specific conditions for activation.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Conventional Thermal Suzuki Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).[3]

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%).[3]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[3]

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly shorten reaction times and improve yields.[7]

  • Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Solvent Addition: Add a suitable solvent, such as a mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for a predetermined time (typically 10-30 minutes).

  • Workup and Purification: After cooling, perform the same workup and purification steps as described in Protocol 1.[7]

Mandatory Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Weigh Reactants: This compound, Boronic Acid/Ester, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Ar or N2) C->D E Heating (Conventional or Microwave) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Aqueous Workup (Extraction) F->G H Column Chromatography G->H I Product Characterization H->I

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArBr This compound (Ar-Br) ArBr->ArPdBr Oxidative Addition Boronic Ar'-B(OR)2 + Base Boronic->ArPdAr_prime

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

The Versatility of Bromo-Fluoro-Hydroxypyridines: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

While specific data for 4-Bromo-5-fluoro-2-hydroxypyridine as a building block in medicinal chemistry is not extensively available in public literature, the broader class of bromo-fluoro-substituted hydroxypyridines, also known as pyridinones, represents a cornerstone in the development of modern therapeutics. These halogenated heterocyclic scaffolds offer a unique combination of chemical reactivity and structural features that medicinal chemists exploit to design potent and selective drug candidates against a range of diseases, most notably cancer.

The strategic placement of bromine and fluorine atoms on the pyridinone ring provides several advantages in drug design. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce molecular diversity and build complex molecular architectures. The highly electronegative fluorine atom can modulate the physicochemical properties of a molecule, including its acidity, basicity, lipophilicity, and metabolic stability, which can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets. The hydroxypyridine core itself is a privileged structure, capable of forming crucial hydrogen bond interactions with protein targets.

This application note will explore the utility of bromo-fluoro-hydroxypyridine scaffolds in medicinal chemistry, with a focus on their application in the synthesis of kinase inhibitors. We will provide representative experimental protocols for key synthetic transformations and summarize the biological activity of exemplary compounds derived from these building blocks.

Application in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyridinone scaffold is a common feature in many kinase inhibitors, as it can mimic the hydrogen bonding pattern of the adenine moiety of ATP, the natural substrate for kinases, thus enabling competitive inhibition at the ATP-binding site.

The bromo-fluoro-hydroxypyridine core can be elaborated into potent kinase inhibitors through a series of synthetic steps, as illustrated in the following generalized workflow.

G A This compound (Building Block) B Protection of Hydroxyl Group (e.g., O-methylation, O-benzylation) A->B C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Introduction of aryl or heteroaryl moiety at C4 B->C D Functional Group Interconversion (e.g., at the newly introduced moiety) C->D E Deprotection of Hydroxyl Group D->E F Final Kinase Inhibitor E->F

Figure 1: Generalized synthetic workflow for kinase inhibitors.

Representative Experimental Protocols

The following protocols are generalized procedures for key transformations involving bromo-fluoro-hydroxypyridine building blocks. Specific reaction conditions may need to be optimized for individual substrates.

Protocol 1: O-Methylation of this compound

Objective: To protect the hydroxyl group as a methyl ether, preventing its interference in subsequent cross-coupling reactions.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-5-fluoro-2-methoxypyridine.

Protocol 2: Suzuki Cross-Coupling Reaction

Objective: To introduce an aryl or heteroaryl moiety at the 4-position of the pyridine ring.

Materials:

  • 4-Bromo-5-fluoro-2-methoxypyridine

  • Arylboronic acid or heteroarylboronic acid (1.2 eq)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 4-bromo-5-fluoro-2-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield the 4-aryl-5-fluoro-2-methoxypyridine derivative.

Biological Activity of Structurally Related Compounds

While specific quantitative data for derivatives of this compound is scarce, the biological activities of other halogenated pyridinone-containing molecules highlight the potential of this scaffold. For instance, various kinase inhibitors incorporating a substituted pyridinone core have demonstrated potent inhibitory activity against a range of cancer-related kinases.

Compound ClassTarget Kinase(s)Representative IC₅₀ Values
Substituted Pyrido[2,3-d]pyrimidin-7-onesEGFR, HER21 - 50 nM
Aryl-substituted 2-pyridonesp38 MAP Kinase10 - 100 nM
Bromo-substituted Pyridinone DerivativesVarious Tyrosine Kinases5 - 200 nM

Note: The IC₅₀ values presented are illustrative and can vary significantly based on the specific substitutions on the pyridinone core and the assay conditions.

Signaling Pathway Inhibition

Many kinase inhibitors derived from pyridinone scaffolds target key nodes in oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.

G RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyridinone-based Kinase Inhibitor Inhibitor->MEK

Figure 2: Inhibition of the MEK kinase in the RAS-RAF-MEK-ERK pathway.

Synthesis of Pharmaceutical Intermediates from 4-Bromo-5-Fluoro-2-Hydroxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates from 4-Bromo-5-Fluoro-2-Hydroxypyridine. This versatile building block is of significant interest in medicinal chemistry due to the presence of multiple reaction sites, allowing for the strategic introduction of various functional groups to generate novel molecular entities with potential therapeutic applications, particularly in the development of kinase inhibitors.

Introduction

This compound exists in equilibrium with its tautomeric form, 4-Bromo-5-fluoro-2(1H)-pyridone. The pyridone scaffold is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the synthesis of a wide array of pharmaceutical intermediates.

Key Synthetic Transformations

Two of the most powerful and widely utilized methods for the functionalization of this compound in the synthesis of pharmaceutical intermediates are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester. This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid coupling partners. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position, a common motif in many kinase inhibitors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines, which are prevalent in numerous pharmaceuticals. The amination of this compound provides access to a diverse range of 4-amino-5-fluoro-2-hydroxypyridine derivatives, which are key intermediates for various drug candidates.

Experimental Protocols

Note: The following protocols are representative examples for the functionalization of bromopyridin-2-ones. While direct literature for this compound is limited, these protocols are based on well-established methodologies for structurally similar substrates and may serve as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the synthesis of 4-phenyl-5-fluoro-2-hydroxypyridine.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenyl-5-fluoro-2-hydroxypyridine.

Quantitative Data (Representative for analogous reactions):

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O75-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O80-90
33-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O70-80

Yields are based on analogous reactions with similar bromopyridine substrates and may vary for this compound.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes a general procedure for the synthesis of 4-(morpholino)-5-fluoro-2-hydroxypyridine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(morpholino)-5-fluoro-2-hydroxypyridine.

Quantitative Data (Representative for analogous reactions):

EntryAmineCatalyst SystemBaseSolventYield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80-90
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane70-85
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene75-88

Yields are based on analogous reactions with similar bromopyridine substrates and may vary for this compound.

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine, Pd Catalyst, Base start->buchwald_reagents suzuki_product 4-Aryl-5-Fluoro-2-Hydroxypyridine (Kinase Inhibitor Scaffold) suzuki_reagents->suzuki_product buchwald_product 4-Amino-5-Fluoro-2-Hydroxypyridine (Pharmaceutical Intermediate) buchwald_reagents->buchwald_product

Caption: Key synthetic transformations of this compound.

Experimental Workflow

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) addition Addition of Reagents (Substrate, Coupling Partner, Catalyst, Base, Solvent) setup->addition reaction Reaction (Heating and Stirring) addition->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Quenching, Extraction, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic start This compound (Starting Material) intermediates Diverse Pharmaceutical Intermediates (via Suzuki & Buchwald-Hartwig) start->intermediates library Library of Novel Compounds intermediates->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compounds screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Role in a typical drug discovery pipeline.

Application of 4-Bromo-5-Fluoro-2-Hydroxypyridine in agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential application of 4-Bromo-5-fluoro-2-hydroxypyridine as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of a commercialized agrochemical from this specific starting material is not extensively documented in publicly available literature, its chemical structure suggests significant potential for the development of new herbicides and fungicides. This note outlines a representative synthetic pathway to a hypothetical class of pyridine-based herbicides, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction to this compound in Agrochemical Design

Halogenated pyridines are a cornerstone in the development of modern agrochemicals due to their versatile reactivity and ability to impart desirable biological activity. The subject molecule, this compound, possesses three key functional groups that can be selectively manipulated to build complex molecular architectures:

  • A hydroxyl group at the 2-position, which can be readily converted to an ether or other functionalities.

  • A bromo group at the 4-position, which is an excellent handle for cross-coupling reactions to introduce aryl or other carbon-based substituents.

  • A fluoro group at the 5-position, which can enhance the biological efficacy and metabolic stability of the final compound.

These features make this compound an attractive starting material for the synthesis of new active ingredients in crop protection.

Hypothetical Synthetic Pathway: Pyridine-Based Herbicides

A plausible application of this compound is in the synthesis of herbicides that target protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The synthetic strategy involves two main transformations:

  • O-alkylation of the hydroxyl group: Introduction of an alkyl chain containing a reactive functional group.

  • Suzuki-Miyaura cross-coupling: Formation of a biaryl system by coupling the bromo-pyridine with a substituted phenylboronic acid.

The following scheme illustrates a hypothetical pathway to a candidate herbicide:

Synthetic Pathway A This compound B Intermediate 1 (O-Alkylated Pyridine) A->B 1. K2CO3, Acetone 2. Br(CH2)2CO2Et C Hypothetical Herbicide (Biaryl Pyridine Ether) B->C Substituted Phenylboronic Acid Pd(PPh3)4, Na2CO3 Dioxane/H2O

Caption: Hypothetical synthetic pathway for a pyridine-based herbicide.

Quantitative Data Summary

The following tables summarize representative quantitative data for the proposed synthetic steps.

Table 1: O-Alkylation of this compound

StepReactant AReactant BSolventBaseTemp (°C)Time (h)ProductYield (%)Purity (%)
1This compoundEthyl 3-bromopropionateAcetoneK₂CO₃6012Intermediate 185>95 (by HPLC)

Table 2: Suzuki-Miyaura Cross-Coupling

StepReactant AReactant BCatalystBaseSolventTemp (°C)Time (h)ProductYield (%)Purity (%)
2Intermediate 14-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O908Hypothetical Herbicide78>98 (by HPLC)

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-bromo-5-fluoro-pyridin-2-yloxy)-propionate (Intermediate 1)

Materials:

  • This compound (1.0 eq)

  • Ethyl 3-bromopropionate (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound in acetone, add potassium carbonate.

  • Add ethyl 3-bromopropionate dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 1 as a solid.

Protocol 2: Synthesis of the Hypothetical Herbicide

Materials:

  • Intermediate 1 (1.0 eq)

  • 4-Chlorophenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, dissolve Intermediate 1 and 4-chlorophenylboronic acid in a mixture of 1,4-dioxane and water.

  • Add sodium carbonate to the solution.

  • Purge the mixture with nitrogen gas for 15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the mixture to 90°C and stir for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to obtain the final hypothetical herbicide.

Experimental Workflow

The general workflow for the synthesis and purification of the target agrochemical is depicted below.

Experimental Workflow A Reactant Loading (Pyridine, Boronic Acid, Base) B Solvent Addition (Dioxane/Water) A->B C Inert Atmosphere (Nitrogen Purge) B->C D Catalyst Addition (Pd(PPh3)4) C->D E Reaction at 90°C D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, HPLC) G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling step.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. The presented hypothetical pathway and protocols illustrate a viable strategy for its utilization in the creation of new herbicidal compounds. The versatile reactivity of this intermediate invites further exploration by researchers in the agrochemical industry to develop next-generation crop protection solutions.

Application Notes and Protocols for the N-arylation of 4-Bromo-5-Fluoro-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the selective N-arylation of 4-Bromo-5-Fluoro-2-Hydroxypyridine, a versatile building block in medicinal chemistry. The protocols outlined below are based on established palladium- and copper-catalyzed cross-coupling methodologies, namely the Buchwald-Hartwig amination and the Chan-Lam coupling. These methods offer a robust framework for the synthesis of a diverse library of N-aryl-4-bromo-5-fluoro-2-pyridone derivatives.

Introduction

The N-arylation of pyridinones is a fundamental transformation in the synthesis of numerous biologically active compounds and functional materials. This compound exists in tautomeric equilibrium with 4-Bromo-5-Fluoro-2-pyridone. The presence of the pyridone tautomer allows for direct N-arylation. Key challenges in the N-arylation of this substrate include achieving selectivity for N-arylation over competing O-arylation and potential side reactions involving the bromo and fluoro substituents. The choice of catalytic system is crucial for achieving high yields and selectivity. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, and the Chan-Lam coupling, a copper-catalyzed process, are two of the most effective methods for this transformation.[1][2]

Key Reaction Pathways for N-Arylation

Two primary catalytic systems are proposed for the N-arylation of this compound:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides and amines.[1] In this context, the 4-Bromo-5-Fluoro-2-pyridone acts as the amine equivalent. The reaction typically employs a palladium precursor and a bulky, electron-rich phosphine ligand. The choice of ligand is critical to promote the desired N-arylation and prevent competitive C-Br bond activation.

  • Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative, often milder, route for N-arylation using arylboronic acids as the aryl source.[2][3] This method can be advantageous as it often proceeds under aerobic conditions and at room temperature.[2][4]

Experimental Protocols

Below are detailed protocols for the N-arylation of this compound using both Buchwald-Hartwig and Chan-Lam conditions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is designed for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the phosphine ligand (0.02-0.1 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium precursor (0.01-0.05 equiv.) to the flask under the inert atmosphere. Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: Copper-Catalyzed Chan-Lam N-Arylation

This protocol is suitable for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., Triethylamine (Et₃N) or Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Molecular sieves (4 Å), activated

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

  • Round-bottom flask or other suitable reaction vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), Copper(II) acetate (1.0-2.0 equiv.), and activated 4 Å molecular sieves.

  • Solvent and Base Addition: Add the anhydrous solvent to the flask, followed by the addition of the base (2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture vigorously at room temperature and open to the air. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to several days.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired N-arylated product.

  • Characterization: Characterize the purified product by NMR spectroscopy and MS.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical quantitative parameters for the proposed N-arylation protocols.

Table 1: Buchwald-Hartwig N-Arylation Parameters

ParameterRecommended RangeNotes
This compound1.0 equiv.Starting material.
Aryl Halide1.1 - 1.5 equiv.Aryl bromides or iodides are typically used.
Palladium Precursor1 - 5 mol%Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
Ligand2 - 10 mol%Bulky phosphine ligands like XPhos or SPhos are often effective.[5]
Base2.0 - 3.0 equiv.Cs₂CO₃ or K₃PO₄ are frequently used.
SolventAnhydrous, degassedToluene or 1,4-Dioxane.
Temperature80 - 120 °CReaction temperature may need optimization.
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS.

Table 2: Chan-Lam N-Arylation Parameters

ParameterRecommended RangeNotes
This compound1.0 equiv.Starting material.
Arylboronic Acid1.5 - 2.5 equiv.A slight excess is typically used.
Copper Catalyst1.0 - 2.0 equiv.Stoichiometric amounts of Cu(OAc)₂ are often used.[3]
Base2.0 - 3.0 equiv.Pyridine or Triethylamine.[2]
SolventAnhydrousDichloromethane or Toluene.
TemperatureRoom TemperatureA key advantage of this method.[2]
Reaction Time12 - 72 hoursOften requires longer reaction times than palladium-catalyzed methods.
Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two proposed N-arylation methods.

Buchwald_Hartwig_Workflow reagents Combine Reactants: This compound Aryl Halide Palladium Precursor Ligand & Base inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent_add Add Anhydrous, Degassed Solvent inert_atm->solvent_add reaction Heat Reaction Mixture (80-120 °C) solvent_add->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Cool, Dilute, Filter, and Wash monitoring->workup Upon Completion purification Column Chromatography workup->purification product Characterize Product (NMR, MS) purification->product

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Chan_Lam_Workflow reagents Combine Reactants: This compound Arylboronic Acid Cu(OAc)₂ & Molecular Sieves solvent_base Add Anhydrous Solvent and Base reagents->solvent_base reaction Stir at Room Temperature (Open to Air) solvent_base->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Filter and Concentrate monitoring->workup Upon Completion purification Column Chromatography workup->purification product Characterize Product (NMR, MS) purification->product

References

Application Note: Derivatization of 4-Bromo-5-Fluoro-2-Hydroxypyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its ability to act as both a hydrogen bond donor and acceptor facilitates strong interactions with various biological targets. The strategic derivatization of this core is a cornerstone of many drug discovery programs. 4-Bromo-5-fluoro-2-hydroxypyridine is a particularly valuable starting material, offering three distinct and chemically addressable positions for modification. This allows for a systematic exploration of the chemical space around the core scaffold, which is essential for developing robust Structure-Activity Relationships (SAR).

This application note outlines detailed protocols for the selective derivatization of this compound at the C4, C5, and N1 positions. The methodologies leverage well-established synthetic transformations, including palladium-catalyzed Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNAr), and N-alkylation, to generate a diverse library of analogues for biological evaluation.

Principle of Selectivity

The three functional groups of the starting material offer orthogonal reactivity, enabling controlled, stepwise diversification:

  • C4-Bromo Position: The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties.[3][4]

  • C5-Fluoro Position: The fluorine atom, activated by the electron-withdrawing pyridine ring nitrogen, is a suitable site for nucleophilic aromatic substitution (SNAr). This reaction is particularly effective with strong nucleophiles like amines, thiols, and alkoxides, and the high electronegativity of fluorine often makes it a better leaving group than other halogens in this context.[5][6]

  • N1/O2-Position (2-Hydroxypyridine Tautomer): The 2-hydroxypyridine exists in tautomeric equilibrium with its 2-pyridone form. Alkylation reactions can occur on either the nitrogen or the oxygen atom, with the N-alkylated product often being thermodynamically favored.[7] Reaction conditions, including the choice of base and solvent, can be tuned to favor N-alkylation, providing access to another key diversification point.[8][9]

The logical workflow for utilizing this scaffold in an SAR study is depicted below.

SAR_Workflow cluster_derivatization Chemical Derivatization start Starting Material: This compound suzuki Protocol 1: Suzuki Coupling (C4-Br) R¹ = Aryl, Heteroaryl start->suzuki snar Protocol 2: SNAr (C5-F) R² = NR'R'', OR', SR' start->snar alkylation Protocol 3: N-Alkylation (N1-H) R³ = Alkyl, Benzyl start->alkylation library Diverse Compound Library suzuki->library snar->library alkylation->library screening Biological Screening (e.g., IC₅₀ Determination) library->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for SAR studies.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes the palladium-catalyzed coupling of various aryl- and heteroarylboronic acids to the C4-position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, water)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a ~0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-fluoro-2-hydroxypyridine derivative.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

This protocol details the displacement of the C5-fluorine with a nucleophile, such as a primary or secondary amine.

Materials:

  • This compound

  • Nucleophile (e.g., Morpholine, Piperidine, Benzylamine)

  • Base (e.g., K₂CO₃, DIPEA)

  • Solvent (e.g., DMSO, DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add the desired amine nucleophile (1.5-2.0 eq) followed by potassium carbonate (K₂CO₃) (2.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 6-24 hours. The reaction should be monitored by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • If necessary, the crude product can be further purified by recrystallization or flash column chromatography to yield the desired 4-bromo-5-(substituted-amino)-2-hydroxypyridine.

Protocol 3: Selective N-Alkylation of the Pyridinone Ring

This protocol describes the alkylation at the N1 position of the pyridinone tautomer. Selective N-alkylation can be achieved under catalyst- and base-free conditions by heating with an organohalide, or by using standard basic conditions.[7][9]

Materials:

  • This compound

  • Alkylating agent (e.g., Benzyl bromide, Ethyl iodide)

  • Base (e.g., Cs₂CO₃, K₂CO₃) (Optional, but recommended for higher yields)

  • Solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add the alkylating agent (e.g., benzyl bromide) (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the N-alkylated product, 1-alkyl-4-bromo-5-fluoro-pyridin-2-one.

Data Presentation

The following tables summarize expected outcomes for the derivatization protocols. Yields are representative and will vary based on the specific substrate and reaction scale.

Table 1: Representative Data for Suzuki-Miyaura Coupling (Protocol 1)

Entry Boronic Acid Product Expected Yield (%)
1 Phenylboronic acid 5-Fluoro-4-phenyl-2-hydroxypyridine 75-85
2 4-Methoxyphenylboronic acid 5-Fluoro-4-(4-methoxyphenyl)-2-hydroxypyridine 70-80
3 Thiophene-3-boronic acid 5-Fluoro-4-(thiophen-3-yl)-2-hydroxypyridine 65-75

| 4 | Pyridine-4-boronic acid | 5-Fluoro-4-(pyridin-4-yl)-2-hydroxypyridine | 60-70 |

Table 2: Representative Data for SNAr Reaction (Protocol 2)

Entry Nucleophile Product Expected Yield (%)
1 Morpholine 4-Bromo-5-morpholino-2-hydroxypyridine 80-90
2 Piperidine 4-Bromo-5-(piperidin-1-yl)-2-hydroxypyridine 75-85
3 Benzylamine 4-Bromo-5-(benzylamino)-2-hydroxypyridine 70-80

| 4 | Sodium methoxide | 4-Bromo-5-methoxy-2-hydroxypyridine | 60-70 |

Table 3: Representative Data for N-Alkylation (Protocol 3)

Entry Alkylating Agent Product Expected Yield (%)
1 Benzyl bromide 1-Benzyl-4-bromo-5-fluoropyridin-2-one 85-95
2 Ethyl iodide 4-Bromo-1-ethyl-5-fluoropyridin-2-one 70-80
3 Propargyl bromide 4-Bromo-5-fluoro-1-(prop-2-yn-1-yl)pyridin-2-one 75-85

| 4 | Methyl iodide | 4-Bromo-5-fluoro-1-methylpyridin-2-one | 65-75 |

Table 4: Hypothetical SAR Data Summary

Compound ID R¹ (from C4) R² (from C5) R³ (from N1) Target IC₅₀ (nM)
Core -Br -F -H >10,000
1a Phenyl -F -H 5,210
1b 4-MeO-Phenyl -F -H 2,150
2a -Br Morpholino -H 8,500
3a -Br -F Benzyl 1,120
4a Phenyl Morpholino -H 980
4b Phenyl -F Benzyl 450

| 4c | 4-MeO-Phenyl | Morpholino | Benzyl | 75 |

Visualization of SAR Logic

The following diagram illustrates the logical relationship between modifications at the three diversification points and the exploration of chemical space to establish an SAR.

SAR_Logic core Core Scaffold (4-Br, 5-F, 2-OH Pyridine) r1_node R¹ @ C4 (Size, Electronics) core->r1_node Suzuki r2_node R² @ C5 (H-Bonding, Polarity) core->r2_node SNAr r3_node R³ @ N1 (Lipophilicity, Vector) core->r3_node Alkylation activity Biological Activity (Potency, Selectivity) r1_node->activity Influences r2_node->activity Influences r3_node->activity Influences

References

Application Notes and Protocols: 4-Bromo-5-Fluoro-2-Hydroxypyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-5-Fluoro-2-Hydroxypyridine as a versatile building block in the synthesis of potent kinase inhibitors. The unique substitution pattern of this pyridine derivative, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a hydroxyl group for further functionalization, makes it an attractive starting material for the development of novel therapeutics targeting a range of kinases implicated in cancer and other diseases.

This document will focus on a plausible synthetic route to Repotrectinib, a potent inhibitor of ROS1, TRK, and ALK kinases, illustrating the application of this compound in the construction of the core pyrazolo[1,5-a]pyrimidine scaffold.

Key Synthetic Strategies

The synthetic utility of this compound lies in its amenability to various transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 4-position is strategically positioned for Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl moieties, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain. The 2-hydroxy group can be converted to a leaving group for subsequent reactions or can participate in cyclization reactions to form fused heterocyclic systems.

A general workflow for the synthesis of a kinase inhibitor using this building block is presented below.

G cluster_0 Core Synthesis cluster_1 Elaboration A This compound B Functionalization/Activation A->B C Cyclization B->C D Pyrazolo[1,5-a]pyrimidine Core C->D E Suzuki-Miyaura Coupling D->E F Side Chain Attachment E->F G Final Kinase Inhibitor (e.g., Repotrectinib) F->G

Caption: General synthetic workflow using this compound.

Application in the Synthesis of Repotrectinib

Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) that targets ROS1, NTRK, and ALK fusion proteins.[1] Its complex macrocyclic structure is built upon a central pyrazolo[1,5-a]pyrimidine core. The following sections detail a plausible synthesis of a key intermediate for Repotrectinib starting from this compound.

Experimental Protocols

This section details a representative synthesis of a key pyrazolo[1,5-a]pyrimidine intermediate and its elaboration to a Repotrectinib precursor. The protocols are based on established synthetic methodologies.

Protocol 1: Synthesis of 7-Bromo-6-fluoro-1H-pyrazolo[1,5-a]pyrimidin-5(4H)-one

Step 1: Chlorination of this compound

To a solution of this compound (1.0 eq) in phosphorus oxychloride (5.0 eq) is added N,N-diisopropylethylamine (1.2 eq) dropwise at 0 °C. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-bromo-2-chloro-5-fluoropyridine.

Step 2: Hydrazinolysis

To a solution of 4-bromo-2-chloro-5-fluoropyridine (1.0 eq) in ethanol is added hydrazine hydrate (10.0 eq). The reaction mixture is heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-bromo-5-fluoro-2-hydrazinylpyridine.

Step 3: Cyclization

A mixture of 4-bromo-5-fluoro-2-hydrazinylpyridine (1.0 eq) and ethyl 3-ethoxyacrylate (1.2 eq) in acetic acid is heated at 120 °C for 6 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 7-Bromo-6-fluoro-1H-pyrazolo[1,5-a]pyrimidin-5(4H)-one.

Protocol 2: Suzuki-Miyaura Coupling

To a degassed mixture of 7-Bromo-6-fluoro-1H-pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq), (2-(isopropoxy)-5-methyl-4-(piperidin-4-yl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water is added [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq). The reaction mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the coupled product.

Data Presentation

Table 1: Hypothetical Reaction Parameters for the Synthesis of the Pyrazolo[1,5-a]pyrimidine Intermediate
StepReactantReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1This compoundPOCl₃, DIPEA-1001285
24-bromo-2-chloro-5-fluoropyridineHydrazine hydrateEthanolReflux470
34-bromo-5-fluoro-2-hydrazinylpyridineEthyl 3-ethoxyacrylateAcetic acid120665
Table 2: Biological Activity of Repotrectinib
Target KinaseIC₅₀ (nM)Cell LineReference
ROS1< 0.1Ba/F3[1]
TRKA< 1Ba/F3[1]
TRKB< 1Ba/F3[1]
TRKC< 1Ba/F3[1]
ALK< 1Ba/F3[1]

Signaling Pathways and Mechanism of Action

Repotrectinib exerts its therapeutic effect by inhibiting the kinase activity of ROS1, TRK, and ALK fusion proteins, which are oncogenic drivers in various cancers.[2] These fusion proteins lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[2]

G cluster_0 ROS1 Signaling Pathway ROS1 ROS1 Fusion Protein PLCg PLCγ ROS1->PLCg RAS RAS/MAPK Pathway ROS1->RAS PI3K PI3K/AKT Pathway ROS1->PI3K STAT3 STAT3 Pathway ROS1->STAT3 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT3->Proliferation Repotrectinib Repotrectinib Repotrectinib->ROS1

Caption: Simplified ROS1 signaling pathway and the point of inhibition by Repotrectinib.[3][4]

G cluster_1 ALK Signaling Pathway ALK ALK Fusion Protein PLCg_alk PLCγ ALK->PLCg_alk RAS_alk RAS/ERK Pathway ALK->RAS_alk PI3K_alk PI3K/AKT Pathway ALK->PI3K_alk JAK_alk JAK/STAT Pathway ALK->JAK_alk Proliferation_alk Cell Proliferation & Survival RAS_alk->Proliferation_alk PI3K_alk->Proliferation_alk JAK_alk->Proliferation_alk Repotrectinib_alk Repotrectinib Repotrectinib_alk->ALK

Caption: Simplified ALK signaling pathway and the point of inhibition by Repotrectinib.[5][6]

G cluster_2 NTRK Signaling Pathway NTRK NTRK Fusion Protein PLCg_ntrk PLCγ NTRK->PLCg_ntrk RAS_ntrk RAS/MAPK Pathway NTRK->RAS_ntrk PI3K_ntrk PI3K/AKT Pathway NTRK->PI3K_ntrk Proliferation_ntrk Cell Proliferation & Survival PLCg_ntrk->Proliferation_ntrk RAS_ntrk->Proliferation_ntrk PI3K_ntrk->Proliferation_ntrk Repotrectinib_ntrk Repotrectinib Repotrectinib_ntrk->NTRK

Caption: Simplified NTRK signaling pathway and the point of inhibition by Repotrectinib.[7][8]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical handles allow for the application of robust synthetic methodologies to construct complex heterocyclic scaffolds, as demonstrated by the plausible synthetic route to a key intermediate for Repotrectinib. The illustrative protocols and data highlight the potential of this building block in modern drug discovery for the development of targeted therapies against various cancers.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-5-Fluoro-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-5-Fluoro-2-Hydroxypyridine as a key synthetic intermediate. The methodologies described herein are foundational for the synthesis of a diverse range of substituted pyridine derivatives, which are of significant interest in the fields of medicinal chemistry and materials science.

A Note on Tautomerism: 2-Hydroxypyridines, including the title compound, can exist in equilibrium with their corresponding pyridin-2-one tautomers. This equilibrium can be influenced by factors such as solvent polarity and pH. In many organic solvents and in the solid state, the pyridin-2-one form is often favored. This tautomerism can affect the reactivity of the substrate, and the reaction conditions provided should be considered as starting points for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of 4-aryl- and 4-vinyl-5-fluoro-2-hydroxypyridines. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with the electron-rich and potentially chelating hydroxypyridine substrate. For challenging couplings, the use of bulky, electron-rich phosphine ligands is recommended to overcome the activation barrier of oxidative addition.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide array of 4-amino-5-fluoro-2-hydroxypyridine derivatives. This reaction is of paramount importance in drug discovery, as the arylamine moiety is a common pharmacophore. The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a strong base. Careful selection of the ligand is critical to ensure efficient coupling and to minimize side reactions.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is a powerful tool for the synthesis of 4-alkynyl-5-fluoro-2-hydroxypyridines, which are valuable intermediates for further functionalization, for instance, via click chemistry or subsequent cyclization reactions. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Heck Reaction

The Heck reaction allows for the formation of a carbon-carbon bond between this compound and an alkene. This reaction provides a direct method for the synthesis of 4-alkenyl-5-fluoro-2-hydroxypyridines. The success of the Heck reaction is often dependent on the choice of the palladium catalyst, ligand, and base, as well as the electronic nature of the alkene coupling partner.

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions involving this compound and analogous substrates.

Table 1: Suzuki-Miyaura Coupling of this compound Analogs

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100890-98
33-Thienylboronic acidPdCl₂(dppf) (5)-Na₂CO₃DMF801680-92

Table 2: Buchwald-Hartwig Amination of this compound Analogs

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001888-96
2AnilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃Dioxane1102475-85
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH901282-90

Table 3: Sonogashira Coupling of this compound Analogs

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1685-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene50690-98
31-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NDMFRT2480-90

Table 4: Heck Reaction of this compound Analogs

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
2n-Butyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃Acetonitrile801875-85
34-VinylpyridinePdCl₂(PPh₃)₂ (5)-NaOAcDMA1201265-75

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (10 mL)

  • Degassed water (1 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (10 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is adapted from a procedure for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine.[1]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous THF (10 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Heck Reaction

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous DMF (10 mL)

  • Sealed reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a sealed reaction vial, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: This compound Coupling Partner Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS, GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction) F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)L_n-Br oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L_n-R transmetalation->pd_complex2 boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)L_n-Br oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination pd_amido_complex Ar-Pd(II)L_n-NR₂ amine_coordination->pd_amido_complex amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

References

Application Notes and Protocols for the Regioselective Functionalization of the 4-Bromo-5-Fluoro-2-Hydroxypyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the regioselective functionalization of the 4-bromo-5-fluoro-2-hydroxypyridine ring, a key scaffold in medicinal chemistry. The protocols focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods allow for the introduction of a diverse range of substituents at the C4 position, enabling the synthesis of novel compounds for drug discovery and development.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-5-fluoro-2-hydroxypyridines

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the C4 position of the pyridine ring. This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryBromopyridine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
23-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O9085-95
32-Bromo-5-fluoropyridinep-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O8088
44-Bromopyridine derivativeArylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O10092

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (Monitor Progress) solvent->heat extract Aqueous Workup & Extraction heat->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product 4-Aryl-5-fluoro-2-hydroxypyridine

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling for the Synthesis of 4-Alkynyl-5-fluoro-2-hydroxypyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyridines. These products are valuable intermediates for the synthesis of more complex molecules through further transformations of the alkyne functionality.

Data Presentation: Representative Conditions and Yields for Sonogashira Coupling of Bromopyridine Derivatives

Specific data for the Sonogashira coupling of this compound is limited. The following table presents data from a study on a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, which can be used as a reference for reaction development.[1]

EntryBromopyridine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFrt85
26-Bromo-3-fluoro-2-cyanopyridine1-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFrt93
36-Bromo-3-fluoro-2-cyanopyridine3-Butyn-1-olPd(PPh₃)₄ (5)CuI (10)Et₃NTHFrt90
46-Bromo-3-fluoro-2-cyanopyridinePropargylaminePd(PPh₃)₄ (5)CuI (10)Et₃NTHFrt89

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and should be optimized for the specific alkyne coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH) (2-3 equiv)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water or a saturated aqueous solution of NH₄Cl.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Experimental Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Catalysts (Pd & Cu) - Base solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne stir Stir at RT or Heat (Monitor Progress) alkyne->stir filter Filter through Celite stir->filter wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product 4-Alkynyl-5-fluoro-2-hydroxypyridine

Caption: General workflow for Sonogashira cross-coupling.

Buchwald-Hartwig Amination for the Synthesis of 4-Amino-5-fluoro-2-hydroxypyridines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C4 position of the pyridine ring. This reaction is particularly valuable for the synthesis of aminopyridine derivatives, which are common motifs in pharmacologically active compounds.

Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination of Bromopyridines

Direct experimental data for the Buchwald-Hartwig amination of this compound is not available in the provided search results. The following table presents general conditions and yields for the amination of other bromopyridine substrates, which can guide the development of a suitable protocol.

EntryBromopyridine SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10095
23-BromopyridineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11085
34-Bromopyridinen-ButylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH10090
42-Bromo-6-methylpyridineCyclohexylaminePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene8060

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and requires optimization based on the specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, t-BuOH)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the palladium catalyst, the ligand, and the base to a dry Schlenk flask or sealed tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent amine Add Amine solvent->amine heat Seal and Heat (Monitor Progress) amine->heat filter Filter through Celite heat->filter wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product 4-Amino-5-fluoro-2-hydroxypyridine

Caption: General workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Role of Fluorinated Pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. When introduced into a pyridine ring, fluorine atoms can profoundly influence the molecule's physicochemical and pharmacokinetic properties. Fluorinated pyridines often exhibit altered basicity (pKa), improved metabolic stability, and enhanced binding interactions with target proteins. These modifications can lead to drugs with increased potency, better selectivity, and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides an overview of the applications of fluorinated pyridines in drug discovery, supported by quantitative data, experimental protocols, and visual workflows.

Key Applications and Physicochemical Impact

The strategic placement of fluorine on a pyridine ring can lead to several beneficial effects:

  • Modulation of pKa: Fluorine, being a highly electronegative atom, acts as a strong electron-withdrawing group. This effect lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects, such as binding to hERG channels, and for improving cell permeability.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.

  • Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in binding affinity and potency.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its target.

Quantitative Data of Fluorinated Pyridine-Containing Drugs

The following table summarizes key quantitative data for selected drugs and clinical candidates that feature a fluorinated pyridine moiety, highlighting their therapeutic targets and potency.

Compound NameTherapeutic TargetIC50 / KiIndication
Abrocitinib JAK1IC50 = 29 nMAtopic Dermatitis
Gefitinib EGFRIC50 = 2-37 nMNon-Small Cell Lung Cancer
Roflumilast PDE4IC50 = 0.8 nMCOPD
Apremilast PDE4IC50 = 74 nMPsoriasis, Psoriatic Arthritis

Signaling Pathway: JAK1 Inhibition by Abrocitinib

Abrocitinib is a Janus kinase 1 (JAK1) inhibitor approved for the treatment of atopic dermatitis. It contains a fluorinated pyridine moiety that contributes to its high selectivity and potency. The diagram below illustrates the JAK-STAT signaling pathway and the point of intervention by Abrocitinib.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Abrocitinib Abrocitinib Abrocitinib->JAK1 Inhibits

Figure 1: Simplified JAK-STAT signaling pathway and inhibition by Abrocitinib.

Experimental Protocols

Protocol 1: Synthesis of a 2-Fluoro-4-iodopyridine Intermediate

This protocol describes a general method for the synthesis of a common fluorinated pyridine building block, which can be further functionalized.

Materials:

  • 2-Chloro-4-iodopyridine

  • Potassium Fluoride (spray-dried)

  • 18-Crown-6

  • Anhydrous Sulfolane

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (Argon), add 2-chloro-4-iodopyridine (1.0 eq), spray-dried potassium fluoride (2.0 eq), and 18-crown-6 (0.1 eq).

  • Solvent Addition: Add anhydrous sulfolane to the flask to achieve a 0.5 M concentration of the starting material.

  • Reaction Conditions: Heat the reaction mixture to 180-200 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-fluoro-4-iodopyridine.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for JAK1)

This protocol outlines a general procedure to determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human JAK1 enzyme

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (e.g., a fluorinated pyridine derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well microplate

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.

  • Reaction Mixture Preparation: In a 384-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations (final DMSO concentration should be <= 1%)

    • JAK1 enzyme (at a pre-determined optimal concentration)

    • Peptide substrate

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously measures the amount of remaining ATP.

    • Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal will be inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

General Workflow for Fluorinated Pyridine Drug Discovery

The following diagram illustrates a typical workflow from the initial design and synthesis of fluorinated pyridine-based compounds to their preclinical evaluation.

Drug_Discovery_Workflow A Target Identification & Validation B Lead Compound Design (In silico modeling) A->B C Synthesis of Fluorinated Pyridines B->C D In Vitro Screening (e.g., Kinase Assays) C->D E Structure-Activity Relationship (SAR) Studies D->E E->C Iterative Optimization F Lead Optimization (ADME/Tox Profiling) E->F G In Vivo Efficacy & Safety Studies F->G H Preclinical Candidate Selection G->H

Figure 2: A representative workflow for the discovery of drugs containing fluorinated pyridines.

Fluorinated pyridines are a privileged scaffold in modern drug discovery, offering medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The strategic incorporation of fluorine can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The protocols and workflows outlined in this document provide a foundational understanding for researchers and scientists working on the design and development of novel therapeutics based on this important chemical motif. As our understanding of fluorine's role in molecular interactions continues to grow, so too will the applications of fluorinated pyridines in addressing a wide range of diseases.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-Fluoro-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-5-Fluoro-2-Hydroxypyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route: the direct bromination of 5-Fluoro-2-Hydroxypyridine.

Issue IDQuestionPossible CausesSuggested Solutions
LOWYLD-01 Low or No Product Formation Ineffective brominating agent.- Ensure the quality and reactivity of the N-Bromosuccinimide (NBS) or other brominating agent. - Consider using a different brominating agent such as bromine in acetic acid, but handle with extreme care due to toxicity.
Sub-optimal reaction temperature.- For NBS bromination, the reaction may require gentle heating. Start at room temperature and gradually increase to 40-50°C, monitoring by TLC.
Incorrect solvent.- Acetonitrile, Dichloromethane (DCM), or Chloroform are commonly used for NBS bromination. Ensure the solvent is dry.
PUR-01 Presence of Multiple Spots on TLC, Including Starting Material Incomplete reaction.- Increase the reaction time and monitor progress by TLC until the starting material is consumed. - Add a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents).
Formation of di-brominated or other side products.- Control the stoichiometry of the brominating agent carefully. - Maintain a lower reaction temperature to improve selectivity.
Decomposition of starting material or product.- Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if materials are sensitive to air or moisture. - Avoid excessive heating.
ISO-01 Difficulty in Product Isolation and Purification Product is highly soluble in the aqueous phase during workup.- Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize solubility before extraction. - Use a more polar organic solvent for extraction, such as ethyl acetate. - Perform multiple extractions (3-4 times) to maximize recovery.
Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be effective. - Consider using a different stationary phase if silica gel is not providing adequate separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and direct method is the electrophilic bromination of 5-Fluoro-2-Hydroxypyridine. This approach is often favored for its relative simplicity.

Q2: Which brominating agent is most suitable for this synthesis?

N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for pyridinone systems. It is generally easier and safer to handle than liquid bromine.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1 ratio). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is progressing.

Q4: What are the expected yields for this reaction?

Q5: What are the key safety precautions to consider during this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Brominating agents like NBS and especially liquid bromine are corrosive and toxic. Handle them with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.[1]

Experimental Protocol: Bromination of 5-Fluoro-2-Hydroxypyridine

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 5-Fluoro-2-Hydroxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-Fluoro-2-Hydroxypyridine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., in 1:1 Hexane:Ethyl Acetate). The reaction may require gentle heating (40-50°C) to go to completion.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve 5-Fluoro-2-Hydroxypyridine in Acetonitrile Start->Dissolve Add_NBS Add N-Bromosuccinimide Dissolve->Add_NBS Monitor Monitor by TLC Add_NBS->Monitor Quench Quench with Na2S2O3 Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Low_Yield Low Yield of Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Products Side Products Formed? Low_Yield->Side_Products Isolation_Loss Loss During Isolation? Low_Yield->Isolation_Loss Sol_Incomplete_1 Increase Reaction Time Incomplete_Reaction->Sol_Incomplete_1 Yes Sol_Incomplete_2 Increase Temperature Incomplete_Reaction->Sol_Incomplete_2 Yes Sol_Incomplete_3 Check Reagent Quality Incomplete_Reaction->Sol_Incomplete_3 Yes Sol_Side_1 Lower Temperature Side_Products->Sol_Side_1 Yes Sol_Side_2 Control Stoichiometry Side_Products->Sol_Side_2 Yes Sol_Isolation_1 Optimize Extraction pH Isolation_Loss->Sol_Isolation_1 Yes Sol_Isolation_2 Optimize Chromatography Isolation_Loss->Sol_Isolation_2 Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 4-Bromo-5-Fluoro-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Bromo-5-Fluoro-2-Hydroxypyridine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Recovery After Recrystallization

  • Question: I am losing a significant amount of my compound during recrystallization. What could be the cause?

  • Answer: Poor recovery in recrystallization is often due to the use of an excessive amount of solvent or the selection of a solvent in which the compound is too soluble at low temperatures. To address this, try using the minimum amount of hot solvent required to fully dissolve the crude product. If recovery is still low, consider a different solvent or a solvent system where the compound has lower solubility when cold. It is also crucial to allow the solution to cool slowly to room temperature before placing it in an ice bath, as rapid cooling can lead to the formation of small, impure crystals and lower yield.

Issue 2: Oily Product Instead of Crystals

  • Question: My compound is "oiling out" during recrystallization instead of forming solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point. To prevent this, try using a larger volume of the recrystallization solvent or switching to a lower boiling point solvent. Seeding the solution with a small crystal of the pure compound can also help induce crystallization. If the problem persists, redissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity appears before cooling can be an effective alternative.

Issue 3: Co-elution of Impurities During Column Chromatography

  • Question: I am unable to separate my target compound from a closely related impurity using column chromatography. What can I do to improve the separation?

  • Answer: Co-elution is a common challenge when dealing with impurities that have similar polarities to the desired compound. To enhance separation, you can try a shallower solvent gradient during elution. Using a longer column or a stationary phase with a smaller particle size can also increase resolution. For polar compounds like substituted pyridines, sometimes adding a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve peak shape and separation.[1]

Issue 4: Product Discoloration

  • Question: The purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can it be prevented?

  • Answer: Discoloration of pyridine derivatives can be due to the presence of oxidized impurities or degradation products.[2] To mitigate this, it is important to handle the compound in a well-ventilated area and store it protected from light and air.[2] During purification, using freshly distilled solvents and minimizing exposure to heat can help prevent the formation of colored byproducts. If the discoloration persists, treating a solution of the crude product with activated carbon before the final purification step can sometimes remove the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the recrystallization of this compound?

A1: Given the polar nature of this compound due to the hydroxyl group and the pyridine nitrogen, suitable single solvents for recrystallization could include ethanol, methanol, or water.[3][4] However, a mixed solvent system is often more effective.[4] Good starting points for mixed solvent systems would be combinations like ethanol/water, acetone/hexane, or ethyl acetate/hexane.[5] The ideal solvent or solvent pair should dissolve the compound when hot but have low solubility when cold.[6]

Q2: What is a good starting mobile phase for column chromatography purification of this compound?

A2: For a polar compound like this compound, a typical mobile phase for normal-phase column chromatography on silica gel would be a mixture of a non-polar solvent and a more polar solvent. A good starting point is a mixture of hexane and ethyl acetate.[7] You can begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity of the mobile phase to elute the compound. Thin-layer chromatography (TLC) should be used beforehand to determine the optimal solvent ratio.[7]

Q3: How can I confirm the purity of my final product?

A3: The purity of the final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity and detecting trace impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can confirm the structure and identify any residual impurities. Mass spectrometry (MS) will confirm the molecular weight of the compound.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect your compound is degrading, you can try deactivating the silica gel by adding a small amount of a base, such as triethylamine (~0.1-1%), to the mobile phase.[7] Alternatively, switching to a more neutral stationary phase like alumina could be a viable solution.[7]

Quantitative Data Summary

The following table provides hypothetical data on the expected purity and yield for different purification methods for this compound, based on typical results for similar compounds.

Purification MethodPurity (%)Yield (%)Notes
Single Solvent Recrystallization95 - 9860 - 80Highly dependent on solvent choice and initial purity.
Mixed Solvent Recrystallization> 9870 - 90Can provide higher purity and yield if optimized.
Flash Column Chromatography90 - 9950 - 85Effective for removing impurities with different polarities.
Preparative HPLC> 99.540 - 70Offers the highest purity but typically with lower recovery.

Experimental Protocols

Recrystallization Protocol

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain, ensuring the silica gel packs evenly without air bubbles. Add a thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the target compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[7]

Purification Workflow

PurificationWorkflow Crude Crude this compound PurityAnalysis1 Initial Purity Analysis (TLC/HPLC) Crude->PurityAnalysis1 Recrystallization Recrystallization PurityAnalysis1->Recrystallization >90% Pure ColumnChromatography Column Chromatography PurityAnalysis1->ColumnChromatography <90% Pure or Multiple Impurities PrepHPLC Preparative HPLC PurityAnalysis1->PrepHPLC Trace Impurities or Isomers PurityAnalysis2 Purity Analysis (HPLC/NMR) Recrystallization->PurityAnalysis2 ColumnChromatography->PurityAnalysis2 PrepHPLC->PurityAnalysis2 PureProduct Pure Product (>98%) PurityAnalysis2->PureProduct Meets Purity Criteria FurtherPurification Further Purification Needed PurityAnalysis2->FurtherPurification Fails Purity Criteria FurtherPurification->ColumnChromatography FurtherPurification->PrepHPLC

References

Technical Support Center: Reactions of 4-Bromo-5-Fluoro-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5-Fluoro-2-Hydroxypyridine. The information is designed to address common issues encountered during key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to introduce aryl, heteroaryl, or amino groups, as well as in etherification reactions. The most frequently employed reactions are:

  • Suzuki-Miyaura Coupling: To form a C-C bond at the 4-position.

  • Buchwald-Hartwig Amination: To form a C-N bond at the 4-position.

  • Williamson Ether Synthesis: To functionalize the 2-hydroxy group.

Q2: What are the typical side products observed in reactions with this compound?

A2: The most common side products are generally related to the reactivity of the starting materials and intermediates. These can include:

  • Debromination/Dehalogenation: Loss of the bromine atom from the pyridine ring to yield 5-Fluoro-2-Hydroxypyridine.

  • Homocoupling: Self-coupling of the boronic acid or ester reagent in Suzuki-Miyaura reactions.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, which can be promoted by the presence of a base and water.[1]

  • Hydrolysis of the starting material or product: Depending on the reaction conditions.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products often involves careful optimization of reaction conditions. Key strategies include:

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of catalysts and reagents, especially in palladium-catalyzed reactions.

  • High-Purity Reagents and Solvents: Using anhydrous and high-purity solvents and reagents can significantly reduce the occurrence of side reactions.

  • Optimized Reaction Parameters: Fine-tuning the choice of catalyst, ligand, base, solvent, and temperature is critical for maximizing the yield of the desired product and minimizing byproducts.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low yield of the desired coupled product.

Potential Cause Troubleshooting Step
Inefficient Catalyst SystemFor electron-rich and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or a pre-catalyst like XPhos Pd G2.[1]
Catalyst DecompositionThe palladium catalyst can decompose into inactive palladium black, especially at high temperatures. Ensure the reaction is properly degassed and maintained under an inert atmosphere. If decomposition is suspected, try a lower reaction temperature with a more active catalyst.
Inappropriate BaseThe choice and amount of base are critical. A weaker base or carefully controlling the stoichiometry of a stronger base can sometimes be beneficial. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃.
Poor Solvent ChoiceThe solvent system should be chosen to ensure adequate solubility of all reactants. Common solvent mixtures include dioxane/water or toluene/water. Ensure solvents are properly degassed.

Issue 2: Significant formation of debrominated side product (5-Fluoro-2-Hydroxypyridine).

Potential Cause Troubleshooting Step
Reaction Temperature Too HighElevated temperatures can sometimes promote hydrodehalogenation. If feasible with the chosen catalyst system, attempt the reaction at a lower temperature.
Presence of Protic ImpuritiesEnsure all reagents and solvents are anhydrous, as proton sources can contribute to debromination.
Inefficient TransmetalationIf the transmetalation step is slow, side reactions like debromination can become more prevalent. Optimizing the catalyst/ligand system to facilitate faster transmetalation can help.

Issue 3: Presence of homocoupled boronic acid byproduct.

| Potential Cause | Troubleshooting Step | | Oxidative Conditions | The presence of oxygen can promote the homocoupling of boronic acids. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. | | Slow Cross-Coupling | If the desired cross-coupling reaction is slow, the competitive homocoupling reaction can become more significant.[1] Utilize a more active catalyst system to accelerate the cross-coupling pathway. |

Buchwald-Hartwig Amination

Issue 1: Low conversion of starting material.

Potential Cause Troubleshooting Step
Inactive CatalystEnsure the palladium precatalyst and ligand are of high quality and have been stored properly. Using a pre-formed, air-stable precatalyst can often improve reproducibility.
Inappropriate LigandThe choice of ligand is crucial and depends on the nature of the amine. For many applications, bulky biarylphosphine ligands like XPhos or RuPhos are effective.
Incorrect BaseA strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and has not been deactivated by moisture.

Issue 2: Formation of unidentified impurities.

| Potential Cause | Troubleshooting Step | | Side Reactions of the Amine | The amine coupling partner may undergo side reactions under the reaction conditions. Analyze the impurity to determine its structure, which can provide clues about the undesired reaction pathway. | | Reaction with Solvent | Some solvents can participate in side reactions at elevated temperatures. Consider screening alternative anhydrous, deoxygenated solvents like toluene or dioxane. |

Williamson Ether Synthesis

Issue 1: Low yield of the desired ether product.

| Potential Cause | Troubleshooting Step | | Incomplete Deprotonation | The 2-hydroxy group of the pyridine needs to be fully deprotonated to form the more nucleophilic alkoxide. Use a sufficiently strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an appropriate anhydrous solvent like THF or DMF. | | Elimination as a Side Reaction | If using a secondary or tertiary alkyl halide as the electrophile, elimination (E2) can compete with the desired substitution (S_N2) reaction, especially with a sterically hindered base/nucleophile.[2][3] Whenever possible, design the synthesis to use a primary alkyl halide. | | Low Reactivity of the Alkyl Halide | The reactivity of the alkyl halide follows the order I > Br > Cl. If the reaction is sluggish, consider using a more reactive alkyl iodide. |

Experimental Protocols

General Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques or in a glovebox.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 5-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • If using a two-component catalyst system, add the palladium precursor and ligand. If using a single-component catalyst, add it directly.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general guideline and should be optimized for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 1.2-2.4 mol%)

  • Base (e.g., NaOtBu, 1.2 - 1.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and phosphine ligand to an oven-dried Schlenk tube.

  • Add the base, this compound, and the amine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Troubleshooting cluster_issue Issue: Low Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield catalyst Inefficient Catalyst low_yield->catalyst decomposition Catalyst Decomposition low_yield->decomposition base Inappropriate Base low_yield->base solvent Poor Solvent Choice low_yield->solvent new_catalyst Use Bulky Ligands (e.g., SPhos, XPhos) catalyst->new_catalyst lower_temp Lower Reaction Temp. & Use Active Catalyst decomposition->lower_temp optimize_base Screen Bases (K₂CO₃, K₃PO₄) base->optimize_base optimize_solvent Use Degassed Dioxane/Water solvent->optimize_solvent

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Side_Product_Formation cluster_reaction Main Reaction cluster_side_reactions Common Side Reactions main_rxn This compound + Reagents product Desired Product main_rxn->product Desired Pathway debromination Debromination main_rxn->debromination Side Pathway 1 homocoupling Homocoupling main_rxn->homocoupling Side Pathway 2 protodeboronation Protodeboronation main_rxn->protodeboronation Side Pathway 3

Caption: Common reaction pathways and potential side reactions.

References

Technical Support Center: Optimizing Suzuki Coupling for Bromofluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura coupling reactions involving bromofluoropyridine substrates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My Suzuki coupling reaction with a bromofluoropyridine substrate is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in Suzuki couplings of bromofluoropyridines can arise from several factors, often related to the electronic nature of the pyridine ring and potential catalyst inhibition. Here are common causes and suggested solutions:

    • Catalyst Inactivity or Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to inhibition and reduced catalytic activity.[1]

      • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen.[1] Consider using pre-formed palladium(0) sources or modern precatalysts to ensure efficient generation of the active catalytic species.[2]

    • Inefficient Oxidative Addition: The carbon-bromine bond on the fluoropyridine may be less reactive, leading to a slow oxidative addition step, which is often rate-limiting.[1]

      • Solution: Increase the reaction temperature cautiously. A screen of different palladium catalysts and ligands may be necessary. For less reactive bromides, more electron-rich and bulky ligands are often beneficial.[1]

    • Poor Solubility of Reagents: Inadequate solubility of the bromofluoropyridine, boronic acid, or base can hinder the reaction.

      • Solution: For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility.[3] However, be mindful that excess water can promote side reactions. If solubility remains an issue, consider switching to a different solvent system, such as DMF or a toluene/water/ethanol mixture.

    • Inappropriate Base Selection: The strength and type of base are crucial for the transmetalation step.[4]

      • Solution: A systematic screening of bases is recommended. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium or potassium carbonate for challenging substrates.[2][4]

Issue 2: Presence of Significant Starting Material Post-Reaction

  • Question: After the reaction time, analysis (TLC/LC-MS) shows a significant amount of unreacted bromofluoropyridine. What should I do?

  • Answer: The presence of unreacted starting material suggests that the reaction is either too slow or has stalled.

    • Potential Cause: Insufficient reaction temperature or time.

      • Solution: Cautiously increase the reaction temperature in increments of 10-20°C. Extend the reaction time and monitor the progress periodically.

    • Potential Cause: Inefficient catalyst system for the specific substrate.

      • Solution: Switch to a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or a G3/G4 precatalyst are often effective for challenging couplings.[5]

Issue 3: Formation of Byproducts (Homocoupling, Protodeboronation)

  • Question: My reaction is producing significant byproducts, such as the homocoupling of my boronic acid or protodeboronation of the starting material. How can I minimize these side reactions?

  • Answer: Homocoupling and protodeboronation are common side reactions in Suzuki couplings.

    • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. Heteroaryl boronic acids are particularly susceptible to this.[3]

      • Solution 1: Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, which are more resistant to decomposition.[1][3][6]

      • Solution 2: Anhydrous Conditions: The presence of water can facilitate protodeboronation.[7] Using rigorously dried solvents and reagents can suppress this side reaction.

      • Solution 3: Optimize the Base: Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides to minimize base-catalyzed protodeboronation.[3]

    • Homocoupling: This is the self-coupling of the boronic acid. It is often promoted by the presence of oxygen.[1]

      • Solution: Ensure the reaction mixture and solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[4]

Issue 4: Regioselectivity Problems with Di-substituted Bromofluoropyridines

  • Question: I am working with a dibromo-fluoropyridine and observing poor regioselectivity in the Suzuki coupling. How can I control which bromine atom reacts?

  • Answer: Regioselectivity in the coupling of polyhalogenated pyridines is influenced by both steric and electronic factors.

    • General Principle: In many cases, the oxidative addition of palladium is favored at the more electron-deficient or less sterically hindered position. For dihalopyridines, the C4 position is often more reactive than the C2 position.[8] For 2,4-dibromopyridine, selective coupling at the C2 position can be achieved with specific catalyst systems.[9]

    • Solution: The choice of catalyst, ligand, and solvent can influence the regioselectivity. A screening of conditions may be necessary to favor the desired isomer. For instance, in some systems, phosphine-free palladium catalysts have been shown to provide selective coupling.[9] It is recommended to perform small-scale screening experiments to determine the optimal conditions for the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling of a bromofluoropyridine?

A1: A good starting point for optimization is to use a catalyst system like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky phosphine ligand (e.g., SPhos or XPhos). A common base to start with is K₂CO₃ or K₃PO₄. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is a standard solvent system. The reaction is typically heated to 80-100°C.[7][4]

Q2: How does the fluorine substituent on the pyridine ring affect the Suzuki coupling reaction?

A2: The fluorine atom is a strongly electron-withdrawing group. Its position on the pyridine ring can influence the reactivity of the C-Br bond by altering the electronic properties of the ring.[10] This can make the oxidative addition step more or less favorable depending on the specific isomer. While the steric effect of fluorine is generally considered minimal, its electronic influence is significant.[11]

Q3: Can I use microwave heating for these reactions?

A3: Yes, microwave-assisted synthesis can be highly effective for Suzuki couplings of bromofluoropyridines. It often allows for shorter reaction times and can sometimes improve yields.[8][12] It is an excellent tool for rapid reaction condition screening.

Q4: My boronic acid is unstable. What are the alternatives?

A4: As mentioned in the troubleshooting guide, unstable boronic acids can be a significant issue. Using more stable boronic acid surrogates is a common and effective strategy. The most common alternatives are boronic acid pinacol esters and potassium organotrifluoroborates, which are generally more stable to storage and the reaction conditions.[1][3][6]

Q5: How critical is degassing the reaction mixture?

A5: Degassing is very important. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can halt the catalytic cycle and promote the homocoupling of the boronic acid.[1][4] Therefore, ensuring an inert atmosphere by thoroughly degassing all solvents and the reaction mixture is crucial for reproducible and high-yielding reactions.

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield (Illustrative data based on couplings of related bromopyridine substrates)

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)9065
2K₃PO₄ (2.0)Dioxane/H₂O (4:1)9085
3Cs₂CO₃ (2.0)Dioxane9092
4Na₂CO₃ (2.0)Toluene/H₂O (2:1)10058

Table 2: Screening of Catalysts and Ligands (Illustrative data based on couplings of related bromopyridine substrates)

EntryCatalyst (mol%)Ligand (mol%)SolventBaseYield (%)
1Pd(PPh₃)₄ (5)-Toluene/EtOH/H₂ONa₂CO₃45
2Pd(dppf)Cl₂ (3)-Dioxane/H₂OK₂CO₃78
3Pd(OAc)₂ (2)SPhos (4)Toluene/H₂OK₃PO₄95
4Pd₂(dba)₃ (1.5)XPhos (3)DioxaneCs₂CO₃93

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromofluoropyridine with an Arylboronic Acid

  • Reaction Setup:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromofluoropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[7]

  • Inert Atmosphere:

    • Seal the flask with a septum or cap.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[4]

  • Addition of Catalyst and Solvent:

    • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) or the palladium precursor and ligand (e.g., Pd(OAc)₂ and SPhos).

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 0.1-0.2 M concentration relative to the limiting reagent).[13]

  • Reaction:

    • Place the flask in a preheated oil bath or heat in a microwave reactor to the desired temperature (e.g., 80-100°C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[13]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxidativeAddition Ar(X)-Pd(II)L₂ Pd(0)L2->OxidativeAddition Oxidative Addition (+ Ar-X) Transmetalation Ar(Ar')-Pd(II)L₂ OxidativeAddition->Transmetalation Transmetalation (+ Ar'-B(OR)₂ + Base) ReductiveElimination Ar-Ar' Transmetalation->ReductiveElimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_sm Starting Material Consumed? start->check_sm check_byproducts Significant Byproducts (Homocoupling, Deboron.)? check_sm->check_byproducts Yes sm_unreacted Increase Temperature Screen Catalyst/Ligand Check Reagent Purity check_sm->sm_unreacted No byproducts_yes Degas Thoroughly Use Boronic Ester Optimize Base check_byproducts->byproducts_yes Yes optimize_conditions Screen Solvents Screen Bases Check Stoichiometry check_byproducts->optimize_conditions No end_sm Re-run Reaction sm_unreacted->end_sm end_byproducts Re-run Reaction byproducts_yes->end_byproducts end_optimize Re-run Reaction optimize_conditions->end_optimize

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Decision_Tree start Optimizing Suzuki Coupling of Bromofluoropyridine catalyst Catalyst/Ligand Selection start->catalyst base Base Selection start->base solvent Solvent System start->solvent boron Boron Reagent start->boron cat_opt1 Standard: Pd(dppf)Cl₂ catalyst->cat_opt1 cat_opt2 High Activity: Pd(OAc)₂ + SPhos/XPhos catalyst->cat_opt2 base_opt1 Standard: K₂CO₃ base->base_opt1 base_opt2 Stronger: K₃PO₄, Cs₂CO₃ base->base_opt2 solv_opt1 Aprotic: Dioxane, Toluene solvent->solv_opt1 solv_opt2 With Water: Dioxane/H₂O (e.g., 4:1) solvent->solv_opt2 boron_opt1 Standard: Boronic Acid boron->boron_opt1 boron_opt2 For Stability: Pinacol Ester or Trifluoroborate Salt boron->boron_opt2

Caption: A decision tree for selecting key reaction components.

References

Stability of 4-Bromo-5-Fluoro-2-Hydroxypyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Bromo-5-Fluoro-2-Hydroxypyridine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

Under standard laboratory conditions (room temperature, protected from light, in a tightly sealed container), this compound is a relatively stable solid compound. However, its stability can be compromised by exposure to strong acids, strong bases, high temperatures, and UV light.

Q2: How does this compound exist in solution?

In solution, 2-hydroxypyridines, including this compound, can exist in equilibrium with their tautomeric form, 2-pyridone. The position of this equilibrium is dependent on the solvent polarity and pH. This tautomerism can influence the compound's reactivity and stability.

Q3: What are the primary degradation pathways for this compound under acidic or basic conditions?

The primary degradation pathway is expected to be nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, and the positions ortho and para to the nitrogen atom are particularly susceptible to nucleophilic attack. In this compound, both the bromo and fluoro substituents are in activated positions.

Q4: Which halogen is more likely to be displaced during degradation?

In nucleophilic aromatic substitution reactions on halogenated pyridines, fluoride is generally a better leaving group than bromide. Therefore, under nucleophilic attack (e.g., by hydroxide ions in basic conditions), the fluorine atom at the 5-position is more likely to be substituted than the bromine atom at the 4-position.

Q5: What are the expected degradation products under basic conditions?

Under basic conditions (e.g., in the presence of sodium hydroxide), the likely degradation product is 4-Bromo-5-hydroxy-2-pyridone, resulting from the nucleophilic substitution of the fluorine atom by a hydroxyl group.

Q6: How does acidic pH affect the stability of this compound?

In acidic solutions, the pyridine nitrogen can be protonated. This protonation further activates the ring towards nucleophilic attack. Therefore, hydrolysis of the halogen substituents may be accelerated. The specific degradation products would depend on the nucleophiles present in the acidic medium.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Unexpected peaks in chromatogram after sample preparation in basic buffer. Degradation of the compound via nucleophilic substitution of the fluorine atom.Prepare samples in a neutral or slightly acidic buffer if the experimental design allows. Analyze samples immediately after preparation. Perform a forced degradation study to identify the degradation products.
Low recovery of the compound from a reaction mixture worked up with a strong base. Loss of the compound due to degradation.Use a milder base for the workup (e.g., sodium bicarbonate). Keep the temperature low during the workup. Minimize the exposure time to the basic conditions.
Discoloration of the compound upon storage in solution. Potential degradation due to light exposure or reaction with the solvent.Store solutions in amber vials or protected from light. Use freshly prepared solutions for experiments. Evaluate the stability of the compound in the chosen solvent over time.
Inconsistent analytical results for samples stored at different pH values. pH-dependent stability of the compound.Determine the optimal pH range for the stability of the compound using a pH-rate profile study. Buffer all samples and standards to a consistent pH.

Data Presentation

Table 1: Predicted Qualitative Stability of this compound under Forced Degradation Conditions

Condition Stress Level Expected Stability Potential Degradation Pathway
Acidic 0.1 M HCl, 60°CLikely to degradeProtonation of pyridine nitrogen followed by nucleophilic attack (hydrolysis).
Basic 0.1 M NaOH, 60°CLikely to degradeNucleophilic aromatic substitution of the fluorine atom by hydroxide.
Oxidative 3% H₂O₂, RTMay degradeOxidation of the pyridine ring or hydroxyl group.
Photolytic UV light exposureMay degradePhotodegradation, potential for radical reactions.
Thermal 80°C, solid stateLikely stableDegradation may occur at higher temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 30 minutes, 1, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to a calibrated UV light source.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at specified time intervals.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Analysis: Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS) to separate and identify the parent compound and any degradation products.

Visualizations

Tautomerism This compound This compound 4-Bromo-5-Fluoro-2-Pyridone 4-Bromo-5-Fluoro-2-Pyridone This compound->4-Bromo-5-Fluoro-2-Pyridone Tautomerization

Caption: Tautomeric equilibrium of the compound.

SNAr_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Degradation Product Start This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + OH⁻ (Nucleophilic Attack) Product 4-Bromo-5-Hydroxy-2-Pyridone Intermediate->Product - F⁻ (Leaving Group Departure)

Caption: Potential degradation pathway under basic conditions.

Experimental_Workflow Start Prepare Stock Solution of Compound Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Sample->Analyze Data Identify Degradants & Determine Stability Analyze->Data

Caption: General workflow for a forced degradation study.

Technical Support Center: Debromination of 4-Bromo-5-Fluoro-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the debromination of 4-Bromo-5-Fluoro-2-Hydroxypyridine to yield 5-Fluoro-2-Hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the debromination of this compound?

A1: The most prevalent method for this transformation is catalytic hydrogenation. This technique offers high efficiency and clean reaction profiles. Common variations include:

  • Heterogeneous Catalytic Hydrogenation: Typically employing palladium on carbon (Pd/C) with a hydrogen source.

  • Transfer Hydrogenation: Utilizing a hydrogen donor like formic acid or its salts in the presence of a palladium catalyst.

  • Flow Hydrogenation: Using systems like the H-Cube® for rapid and efficient reduction.

Q2: My debromination reaction is stalled or incomplete. What are the likely causes?

A2: Incomplete conversion is a frequent issue. The primary culprits include:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to poisoning. Impurities in the starting material or solvents can also deactivate the catalyst.

  • Insufficient Hydrogen Pressure/Source: Inadequate pressure in a hydrogenation setup or a depleted hydrogen donor in transfer hydrogenation will halt the reaction.

  • Poor Catalyst Quality: The activity of catalysts like Pd/C can vary between batches and diminish with age or improper storage.

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and the presence of a base can all significantly impact the reaction rate.

Q3: I'm observing unexpected byproducts. What are the common side reactions?

A3: Besides incomplete reaction, several side reactions can occur:

  • Hydrodefluorination: Loss of the fluorine atom can occur, particularly under harsh conditions or with certain catalysts.

  • Pyridine Ring Reduction: The pyridine ring itself can be hydrogenated to form a piperidine derivative, especially at elevated temperatures and pressures.

  • Dimerization: Reductive coupling of the starting material can sometimes occur, leading to biphenyl-type impurities.

Q4: How does the tautomeric nature of 2-hydroxypyridines affect the reaction?

A4: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. The position of this equilibrium is solvent-dependent. While this may not directly inhibit debromination, changes in solubility and interaction with the catalyst surface due to tautomerism can influence reaction kinetics.

Troubleshooting Guides

Issue 1: Incomplete or Stalled Debromination

Symptoms:

  • TLC, LC-MS, or GC-MS analysis shows a significant amount of remaining this compound.

  • Hydrogen uptake ceases prematurely in a hydrogenation apparatus.

Troubleshooting Workflow:

start Incomplete Debromination catalyst Check Catalyst Activity & Loading start->catalyst hydrogen Verify Hydrogen Source catalyst->hydrogen Catalyst OK catalyst_sol Action: - Increase catalyst loading (e.g., 5-10 mol%). - Use fresh, high-quality catalyst. - Consider a different catalyst (e.g., PtO2). catalyst->catalyst_sol conditions Optimize Reaction Conditions hydrogen->conditions Hydrogen OK hydrogen_sol Action: - For H2 gas: Purge system and refill with H2. - For transfer hydrogenation: Add more hydrogen donor (e.g., formic acid). - Ensure proper sealing of the reaction vessel. hydrogen->hydrogen_sol purity Assess Reagent Purity conditions->purity Conditions OK conditions_sol Action: - Increase temperature moderately (e.g., to 40-60 °C). - Increase H2 pressure (e.g., to 50 psi). - Add a base (e.g., triethylamine) to neutralize any generated HBr. conditions->conditions_sol purity_sol Action: - Recrystallize starting material. - Use anhydrous, degassed solvents. purity->purity_sol

Caption: Troubleshooting workflow for incomplete debromination.

Issue 2: Formation of Hydrodefluorination Byproduct

Symptoms:

  • Mass spectrometry analysis detects a byproduct with a mass corresponding to 2-hydroxypyridine.

  • ¹⁹F NMR shows the disappearance of the fluorine signal.

Troubleshooting Decision Tree:

start Hydrodefluorination Observed conditions Are reaction conditions harsh (high temp/pressure)? start->conditions catalyst Is catalyst known for C-F activation (e.g., certain Rh complexes)? conditions->catalyst No conditions_yes Action: - Lower reaction temperature. - Reduce H2 pressure. - Decrease reaction time. conditions->conditions_yes Yes catalyst_yes Action: - Switch to a more selective catalyst like Pd/C. catalyst->catalyst_yes Yes

Caption: Decision tree for addressing hydrodefluorination.

Quantitative Data from Related Reactions

Table 1: Comparison of Catalytic Hydrogenation Conditions

SubstrateCatalyst (mol%)H₂ SourceSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromopyridine5% Pd/C (5)H₂ (1 atm)EtOH2512>95General Protocol
2-Bromo-5-nitropyridine10% Pd/C (10)H₂ (50 psi)MeOH254>98General Protocol
4-Bromopyridine HClPtO₂ (2)H₂ (60 psi)Acetic Acid25892Adapted from[1]
2-Bromo-3-hydroxypyridineRaney Ni (slurry)H₂ (50 psi)EtOH50685General Protocol

Table 2: Comparison of Transfer Hydrogenation Conditions

SubstrateCatalyst (mol%)Hydrogen DonorSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromotoluene1% Pd/C (1)Formic AcidTHF60299Adapted from[2]
3-Bromopyridine2% Pd(OAc)₂Hantzsch EsterMeCN802491Adapted from[2]
2-Chloropyridine5% Pd/C (2)Ammonium FormateWater806>95Adapted from[3]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • Inerting the Reaction Vessel: To a flame-dried flask equipped with a magnetic stir bar, add this compound (1.0 eq). Purge the flask with an inert gas (Argon or Nitrogen).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the flask under the inert atmosphere.

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) via syringe. The solvent should be degassed prior to use.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen. Repeat this process three times. For higher pressures, transfer the suspension to a Parr shaker or similar hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Transfer Hydrogenation using Formic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and Pd/C (2-5 mol%).

  • Reagent Addition: Add a suitable solvent (e.g., THF, dioxane) followed by formic acid (2-5 eq) and a base such as triethylamine (2-5 eq).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter through Celite® to remove the catalyst.

  • Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as necessary.

Analytical Methods for Reaction Monitoring

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) can be a good starting point. The more polar product, 5-Fluoro-2-Hydroxypyridine, should have a lower Rf value than the starting material.

  • Visualization: UV light (254 nm).

2. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

  • Detection: UV detection at a wavelength where both starting material and product absorb (e.g., 254 nm).

  • Analysis: The disappearance of the starting material peak and the appearance of the product peak are monitored. Retention time will be longer for the more non-polar starting material.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column such as HP-5MS is suitable.[5]

  • Injection: Samples may require derivatization (e.g., silylation of the hydroxyl group) to improve volatility.

  • Analysis: Monitor the reaction by observing the decrease in the peak corresponding to the mass of the starting material and the increase in the peak for the product.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The disappearance of the aromatic proton signals corresponding to the bromo-substituted pyridine and the appearance of a new set of signals for the debrominated product can be monitored.

  • ¹⁹F NMR: A clean and sensitive method to monitor the reaction.[6] The chemical shift of the fluorine atom will likely change upon debromination, allowing for clear differentiation between the starting material and the product. This technique is also excellent for detecting any potential hydrodefluorination side products.[7]

This technical support center provides a foundational guide for the debromination of this compound. Researchers are encouraged to use the provided information as a starting point and to optimize conditions for their specific experimental setup.

References

Technical Support Center: Regioselective Fluorination of Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective fluorination of pyridine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective fluorination of pyridine rings so challenging?

The inherent electronic properties of the pyridine ring make regioselective fluorination a significant synthetic challenge. The nitrogen atom renders the ring electron-deficient, which deactivates it towards common electrophilic aromatic substitution reactions. This electron deficiency is most pronounced at the C2, C4, and C6 positions, making these sites susceptible to nucleophilic attack but resistant to electrophilic attack. Consequently, achieving fluorination at a specific position often requires carefully chosen reagents and reaction conditions to overcome the ring's natural reactivity patterns.[1]

Q2: What are the main strategies for controlling regioselectivity in pyridine fluorination?

Controlling regioselectivity hinges on the chosen fluorination method and the electronic and steric nature of both the pyridine substrate and the fluorinating agent. Key strategies include:

  • Direct C-H Fluorination: Methods utilizing potent electrophilic fluorinating agents can directly replace a C-H bond with a C-F bond. The regioselectivity is often directed by the inherent electronic properties of the substituted pyridine.

  • Directed Fluorination: Utilizing directing groups on the pyridine ring can steer the fluorinating agent to a specific position, often overriding the inherent reactivity of the ring.

  • Intermediate-Mediated Fluorination: Transforming the pyridine into a reactive intermediate, such as a Zincke imine, can alter the electronic landscape of the ring and enable fluorination at otherwise inaccessible positions like C3 and C5.[2][3]

  • Photoredox Catalysis: This approach uses visible light to generate highly reactive intermediates under mild conditions, offering alternative pathways and potentially different regioselectivities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the regioselective fluorination of pyridine rings.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inappropriate Fluorinating Agent: The reactivity of the fluorinating agent must be matched to the electronic nature of the pyridine substrate. Electron-deficient pyridines may require more powerful electrophilic fluorinating agents.

    • Recommendation: For electron-neutral or electron-rich pyridines, reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) may be suitable.[4][5] For direct C-H fluorination, especially at the C2 position, silver(II) fluoride (AgF₂) has proven effective.[6][7]

  • Moisture or Air Sensitivity: Some fluorination reactions are highly sensitive to moisture and atmospheric oxygen, which can decompose the reagents or intermediates.

    • Recommendation: Ensure all glassware is oven-dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is often crucial, especially when using reagents like AgF₂.[6][8]

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and yield.

    • Recommendation: If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, for sensitive substrates, side reactions and decomposition can occur at elevated temperatures, so running the reaction at a lower temperature might be beneficial.[9]

  • Incorrect Solvent: The solvent can influence the solubility of reagents and the stability of intermediates.

    • Recommendation: Acetonitrile is a commonly used solvent for many fluorination reactions.[6][9] However, for certain substrates and reagents, other anhydrous, non-nucleophilic solvents should be screened.

Problem 2: Poor Regioselectivity / Mixture of Isomers

Possible Causes and Solutions:

  • Multiple Reactive Sites: The pyridine substrate may possess multiple C-H bonds with similar reactivity, leading to a mixture of fluorinated isomers.

    • Recommendation:

      • Utilize Directing Groups: The presence of certain functional groups can direct fluorination to a specific position. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[1][9][10]

      • Employ a Regioselective Method: For meta-fluorination (C3 or C5), consider using the Zincke imine strategy.[2][11] For C2-fluorination, the AgF₂ method often shows high selectivity.[7]

  • Steric Hindrance: Bulky substituents on the pyridine ring can sterically hinder the approach of the fluorinating agent to adjacent positions, influencing the regiochemical outcome.

    • Recommendation: Analyze the steric environment around the target C-H bond. A less sterically encumbered position may be preferentially fluorinated.

  • Reaction Conditions: The choice of solvent, temperature, and additives can sometimes influence the ratio of regioisomers.

    • Recommendation: A systematic screening of reaction parameters may be necessary to optimize the regioselectivity for a specific substrate.

Problem 3: Formation of Side Products

Possible Causes and Solutions:

  • Over-fluorination: Highly reactive substrates or harsh reaction conditions can lead to the formation of di- or poly-fluorinated products.

    • Recommendation: Use a stoichiometric amount of the fluorinating agent or add it slowly to the reaction mixture. Lowering the reaction temperature can also help to control the reactivity.

  • Decomposition of Starting Material or Product: The substrate or the fluorinated product may be unstable under the reaction conditions.

    • Recommendation: Employ milder reaction conditions if possible. The use of photoredox catalysis can sometimes provide a gentler alternative. Ensure that the work-up procedure is not too harsh (e.g., avoiding strong acids or bases if the product is sensitive).

  • Formation of Pyridones: In some cases, especially with activated pyridines, oxidation to the corresponding pyridone can be a competing side reaction.

  • Elimination of HF: In the fluorination of dihydropyridines, the intermediate 3-fluoro-3,6-dihydropyridines can readily eliminate hydrogen fluoride to form the corresponding aromatic pyridine.[4][12]

    • Recommendation: If the dihydropyridine is the desired product, it should be used in subsequent steps without extensive purification, as chromatography can promote HF elimination.[4]

Quantitative Data Summary

The following tables summarize quantitative data for key regioselective fluorination methods of pyridine rings.

Table 1: C-H Fluorination with AgF₂

SubstrateProductYield (%)Regioselectivity
2-Phenylpyridine2-Fluoro-6-phenylpyridine81Exclusive at C6
3-Chloropyridine2-Fluoro-3-chloropyridine95Exclusive at C2
3-Cyanopyridine2-Fluoro-3-cyanopyridine88Exclusive at C2
3-(Trifluoromethyl)pyridine2-Fluoro-3-(trifluoromethyl)pyridine75Exclusive at C2
3,5-Dichloropyridine2-Fluoro-3,5-dichloropyridine91Exclusive at C2

Data sourced from multiple studies. Yields are for isolated products.[1][6][10]

Table 2: meta-Selective Fluorination via Zincke Imines

Pyridine SubstrateFluorinating AgentProductOverall Yield (%)Regioselectivity
2-Substituted PyridinesSelectfluor®/Na₂CO₃3-Fluoro-2-substituted pyridine37-52Predominantly C3
3-Substituted PyridinesNFSI in TFE5-Fluoro-3-substituted pyridine45-59Predominantly C5

Data represents a two-step process involving Zincke imine formation and subsequent fluorination. Yields are for the overall transformation.[2][11]

Key Experimental Protocols

Protocol 1: General Procedure for C-H Fluorination of Pyridines with AgF₂

This protocol is adapted from the work of Hartwig and Fier.[6][8]

  • Preparation: To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous acetonitrile.

  • Reagent Addition: Add silver(II) fluoride (AgF₂, 3.0 equiv) in one portion to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Note: AgF₂ is a moisture-sensitive reagent and should be handled accordingly. The reaction is not sensitive to oxygen.[6][8]

Protocol 2: General Procedure for meta-Selective Fluorination of 3-Substituted Pyridines via Zincke Imines

This protocol is a generalized representation based on the work of McNally and coworkers.[2][11]

  • Zincke Imine Formation:

    • To a solution of the 3-substituted pyridine (1.0 equiv) in a suitable solvent, add 2,4-dinitrochlorobenzene and a secondary amine (e.g., dibenzylamine).

    • Heat the mixture to form the corresponding Zincke imine intermediate. The intermediate may be isolated or used directly in the next step.

  • Fluorination:

    • To a solution of the Zincke imine intermediate in trifluoroethanol (TFE), add N-Fluorobenzenesulfonimide (NFSI).

    • Stir the reaction at the appropriate temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Ring Closure and Work-up:

    • Upon completion, the reaction mixture is worked up to facilitate the cyclization back to the fluorinated pyridine. This may involve quenching the reaction and extraction.

  • Purification: The crude product is purified by column chromatography to yield the desired 3-fluoro-5-substituted pyridine.

Visualizations

The following diagrams illustrate key workflows and concepts in the regioselective fluorination of pyridine rings.

experimental_workflow_agf2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried flask substrate Add Pyridine (1.0 equiv) start->substrate solvent Add Anhydrous MeCN (Inert Atmosphere) substrate->solvent reagent Add AgF2 (3.0 equiv) solvent->reagent stir Stir at RT (1-2 hours) reagent->stir monitor Monitor by TLC/GC-MS stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify end Isolated 2-Fluoropyridine purify->end

Caption: Experimental workflow for C-H fluorination of pyridines using AgF₂.

zincke_imine_fluorination_logic start Substituted Pyridine zincke_formation React with 2,4-Dinitrochlorobenzene and a secondary amine start->zincke_formation zincke_intermediate Zincke Imine Intermediate (Ring-opened) zincke_formation->zincke_intermediate fluorination Electrophilic Fluorination (e.g., NFSI or Selectfluor®) zincke_intermediate->fluorination fluorinated_intermediate Fluorinated Intermediate fluorination->fluorinated_intermediate cyclization Ring Closure fluorinated_intermediate->cyclization product meta-Fluorinated Pyridine (C3 or C5) cyclization->product

Caption: Logical workflow for meta-selective fluorination via Zincke imine intermediates.

troubleshooting_flowchart start Fluorination Reaction Issue issue_type What is the main issue? start->issue_type low_yield Low/No Yield issue_type->low_yield Yield poor_selectivity Poor Regioselectivity issue_type->poor_selectivity Selectivity side_products Side Product Formation issue_type->side_products Purity check_reagents Check Reagent Reactivity & Purity low_yield->check_reagents check_conditions Verify Anhydrous/Inert Conditions low_yield->check_conditions optimize_temp Optimize Temperature low_yield->optimize_temp use_directing_group Use a Directing Group poor_selectivity->use_directing_group change_method Change Fluorination Method (e.g., Zincke, AgF2) poor_selectivity->change_method steric_consideration Consider Steric Hindrance poor_selectivity->steric_consideration adjust_stoichiometry Adjust Reagent Stoichiometry side_products->adjust_stoichiometry milder_conditions Use Milder Conditions side_products->milder_conditions workup_modification Modify Work-up side_products->workup_modification

Caption: Troubleshooting flowchart for common issues in pyridine fluorination.

References

Overcoming low reactivity in cross-coupling of electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for overcoming the challenges associated with the low reactivity of electron-deficient pyridines in cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the cross-coupling of electron-deficient pyridines.

Q1: Why is my cross-coupling reaction with an electron-deficient halopyridine failing or resulting in consistently low yields?

A: Low yields in these reactions typically stem from a combination of factors related to the inherent electronic properties of the pyridine ring. The primary reasons include:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming inactive or less active species that hinder the catalytic cycle.[1] This is a prevalent issue, especially with 2-substituted pyridines.[2][3]

  • Substrate Reactivity: The carbon-halogen bond strength in halopyridines makes the initial oxidative addition step—often the rate-determining step—more difficult compared to other aryl halides.[4] The reactivity order is generally I > Br > Cl, making chloropyridines the most challenging substrates.[1][5]

  • Protodeboronation: Pyridylboronic acids are particularly susceptible to this side reaction, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water or other proton sources.[1][6] This removes the nucleophilic partner from the reaction.

  • Inefficient Transmetalation: The transfer of the electron-deficient pyridine group from the organometallic reagent (e.g., boronic acid) to the palladium complex can be sluggish.[1][7]

Q2: I am observing a significant amount of a homocoupling byproduct from my boronic acid. How can I minimize this?

A: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[6] To minimize this:

  • Strictly Exclude Oxygen: This is the most critical factor. Ensure all glassware is flame- or oven-dried. Solvents must be thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or by performing several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire experiment.[6]

  • Control Reagent Stoichiometry: While a slight excess of the boronic acid (1.2–1.5 equivalents) is common, a large excess can promote homocoupling.[6]

  • Use a Pd(0) Source: Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can favor homocoupling. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring conditions are optimal for the reduction of your Pd(II) precatalyst.[1]

Q3: My starting material is a 2-chloropyridine and the reaction is not working. What specific adjustments should I make?

A: 2-Chloropyridines are notoriously difficult substrates due to the strong C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] Success typically requires more advanced catalyst systems:

  • Use Bulky, Electron-Rich Ligands: These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[1] Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are highly recommended.[1][5][6]

  • Increase Catalyst Loading: For very unreactive substrates, increasing the catalyst loading may be necessary.

  • Higher Temperatures: Higher reaction temperatures are often required to facilitate the cleavage of the C-Cl bond.

Q4: How can I prevent the protodeboronation of my pyridylboronic acid?

A: This is a major pathway for yield loss, particularly with electron-deficient pyridylboronic acids.[7] To prevent it:

  • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. Water significantly facilitates protodeboronation.[6]

  • Choose the Right Base: While a base is necessary, strong aqueous bases can promote the side reaction. Finely ground, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[1][6]

  • Switch to Boronate Esters or Trifluoroborates: Reagents like pyridyl pinacol esters or potassium pyridyltrifluoroborates are more stable and less prone to protodeboronation than the corresponding boronic acids.[1][8]

Section 2: Troubleshooting and Optimization Guides

Troubleshooting Suzuki-Miyaura Coupling

Problem: Low to no conversion of starting materials.

Solution: A systematic approach is needed to diagnose the issue. The workflow below outlines key checkpoints. Start by verifying the integrity of your reagents and the reaction setup before modifying core parameters.

G Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling cluster_start cluster_check Initial Checks cluster_optimize Parameter Optimization cluster_outcome start Low Yield / No Reaction reagents Reagent Quality? (Anhydrous Solvent, Pure Boronic Acid, Finely Ground Base) start->reagents setup Inert Atmosphere? (Thoroughly Degassed, Positive N2/Ar Pressure) reagents->setup If OK end Optimized Yield reagents->end If problem found & fixed catalyst Catalyst/Ligand System? (Switch to Bulky, Electron-Rich Ligand e.g., SPhos, XPhos) setup->catalyst If OK setup->end If problem found & fixed base Base Choice? (Screen Stronger Bases e.g., K3PO4, Cs2CO3) catalyst->base temp Temperature? (Increase Reaction Temperature) base->temp boron Boron Reagent? (Switch to Pinacol Ester or Trifluoroborate Salt) temp->boron boron->end G Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling pd0 Pd(0)L_n (Active Catalyst) pdii_aryl Ar-Pd(II)-X L_n (Oxidative Adduct) pd0->pdii_aryl Oxidative Addition pdii_r Ar-Pd(II)-R L_n pdii_aryl->pdii_r Transmetalation pdii_r->pd0 Reductive Elimination product Ar-R (Product) pdii_r->product arx Ar-X (Halopyridine) arx->pdii_aryl rbpin R-B(pin) (Boronate Ester) rbpin->pdii_r base Base base->pdii_r G Decision Tree for Selecting Key Reaction Components start Select Halopyridine (Ar-X) x_choice What is X? start->x_choice x_is_cl Cl (Least Reactive) x_choice->x_is_cl x_is_br_i Br or I (More Reactive) x_choice->x_is_br_i ligand_choice_cl Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or NHC Ligands (IPr) x_is_cl->ligand_choice_cl ligand_choice_br_i Standard ligands (e.g., PPh3, dppf) may work. Use bulky ligands for difficult substrates. x_is_br_i->ligand_choice_br_i boron_choice Is Protodeboronation a risk? ligand_choice_cl->boron_choice ligand_choice_br_i->boron_choice boron_yes Yes (common for pyridines) boron_choice->boron_yes boron_no No boron_choice->boron_no boron_ester Use Pinacol Ester or Trifluoroborate Salt (MIDA boronates also effective) boron_yes->boron_ester boron_acid Boronic Acid may be sufficient (ensure anhydrous conditions) boron_no->boron_acid base_choice Select Base boron_ester->base_choice boron_acid->base_choice base_select Start with K3PO4 or Cs2CO3 (anhydrous, finely ground). Screen others if necessary. base_choice->base_select

References

Technical Support Center: 4-Bromo-5-Fluoro-2-Hydroxypyridine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the reaction scale-up of 4-Bromo-5-Fluoro-2-Hydroxypyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield has significantly dropped after moving from a 10g to a 100g scale. What are the potential causes and solutions?

A: A decrease in yield upon scale-up is a common issue. Several factors could be at play:

  • Mixing and Heat Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, resulting in side reactions and byproduct formation.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a homogeneous reaction mixture. Monitor the internal temperature at multiple points if possible.

  • Reagent Addition Rate: The rate of addition of reagents, such as the brominating agent, becomes more critical at a larger scale to control the reaction exotherm.

    • Solution: Slow down the addition rate of critical reagents. Consider using a syringe pump for controlled, dropwise addition.

  • Temperature Control: Exothermic reactions are harder to control on a larger scale. A runaway reaction can lead to decomposition of the product and starting materials.

    • Solution: Use a reactor with a larger surface area-to-volume ratio if possible, or a more efficient cooling system. Perform a thermal hazard assessment to understand the reaction's thermal profile.

Illustrative Data: Impact of Scale on Reaction Yield

ParameterLab Scale (10g)Pilot Scale (100g) - Initial AttemptPilot Scale (100g) - Optimized
Starting Material 5-Fluoro-2-hydroxypyridine5-Fluoro-2-hydroxypyridine5-Fluoro-2-hydroxypyridine
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent AcetonitrileAcetonitrileAcetonitrile
Reaction Temperature 0-5 °C0-15 °C (Exotherm observed)0-5 °C (Controlled addition)
Reaction Time 2 hours2 hours3 hours (Slower addition)
Yield 85%55%82%

Note: The data in this table is illustrative and based on common scale-up observations for similar chemical transformations. Actual results may vary.

Q2: I am observing new, unidentified impurities in my crude product at a larger scale. How can I identify and control them?

A: The formation of new impurities upon scale-up is often related to longer reaction times, higher temperatures, or changes in reagent stoichiometry.

  • Potential Impurities:

    • Over-brominated species: Dibrominated or tribrominated pyridinols can form if the stoichiometry of the brominating agent is not carefully controlled.

    • Positional isomers: Bromination at other positions on the pyridine ring can occur, especially if the reaction temperature is not well-controlled.

    • Degradation products: The product or starting material may degrade under prolonged reaction times or at elevated temperatures.

  • Identification and Control:

    • Analysis: Use techniques like LC-MS and NMR to identify the structure of the impurities.

    • Process Optimization: Once the impurities are identified, adjust the reaction conditions to minimize their formation. This could involve lowering the reaction temperature, using a more selective brominating agent, or optimizing the stoichiometry of the reagents. One study on a similar synthesis found that controlling the reaction temperature between 0°C and 30°C was crucial for achieving a higher yield and better impurity profile.[1]

Q3: The purification of this compound is proving difficult at a larger scale. What are some effective purification strategies?

A: While column chromatography is effective at the lab scale, it is often not practical for large quantities.

  • Crystallization: This is the most common method for purifying solids at an industrial scale.

    • Solvent Screening: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for pyridinol derivatives include ethanol, methanol, acetonitrile, and mixtures with water.[2]

    • Seeding: Use a small amount of pure product to initiate crystallization, which can improve crystal size and purity.

  • Acid-Base Extraction: Pyridinols are amphoteric and their solubility can be manipulated by adjusting the pH.

    • Procedure: Dissolve the crude product in an organic solvent and wash with an acidic solution to remove basic impurities. Then, wash with a basic solution to remove acidic impurities. The product can also be extracted into an aqueous base and then precipitated by adding acid.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method. However, for many hydroxypyridines, this is not a viable option due to high melting points and potential for decomposition.

Q4: How can I ensure the safety of the bromination reaction during scale-up?

A: Bromination reactions can be highly exothermic and involve corrosive reagents.

  • Thermal Hazard Assessment: Before scaling up, it is crucial to understand the thermal profile of the reaction. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the heat of reaction and the onset temperature of any decomposition reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, and chemical-resistant gloves.[3]

  • Ventilation: Perform the reaction in a well-ventilated fume hood or a dedicated reactor with appropriate off-gas scrubbing.[3]

  • Quenching: Have a quenching agent, such as a solution of sodium thiosulfate or sodium bisulfite, readily available to neutralize any excess brominating agent in case of an emergency.

Experimental Protocols

Illustrative Synthesis of this compound (100g scale)

Disclaimer: This is a representative protocol based on analogous procedures. It should be optimized and validated for specific laboratory and equipment conditions.

  • Reaction Setup:

    • Equip a 2L, 4-necked round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and a nitrogen inlet.

    • Place the flask in a cooling bath (e.g., ice-water-salt bath).

  • Reaction:

    • Charge the flask with 5-Fluoro-2-hydroxypyridine (100 g, 0.88 mol) and acetonitrile (1 L).

    • Stir the mixture until the starting material is fully dissolved and cool the solution to 0-5 °C.

    • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (165 g, 0.93 mol) in acetonitrile (500 mL).

    • Slowly add the NBS solution to the reaction flask via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium bisulfite (200 mL) while keeping the temperature below 10 °C.

    • Stir for 30 minutes.

    • Remove the acetonitrile under reduced pressure.

    • Add water (1 L) to the residue and stir for 30 minutes.

    • Filter the resulting solid, wash with cold water (2 x 200 mL), and dry under vacuum at 50 °C to a constant weight.

  • Purification (Recrystallization):

    • Transfer the crude solid to a 3L flask equipped with a condenser and overhead stirrer.

    • Add ethanol (approx. 1.5 L, or until the solid dissolves at reflux).

    • Heat the mixture to reflux until all the solid dissolves.

    • Slowly cool the solution to room temperature, then cool to 0-5 °C in an ice bath.

    • Filter the crystalline solid, wash with cold ethanol (2 x 100 mL), and dry under vacuum at 50 °C to yield pure this compound.

Visualizations

G Troubleshooting Workflow for Scale-Up Issues start Problem Encountered (e.g., Low Yield, Impurities) check_mixing Evaluate Mixing Efficiency and Heat Transfer start->check_mixing check_temp Analyze Temperature Control and Exotherm start->check_temp check_reagents Verify Reagent Stoichiometry and Addition Rate start->check_reagents analyze_impurities Identify Impurity Structures (LC-MS, NMR) start->analyze_impurities optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_mixing->optimize_conditions check_temp->optimize_conditions check_reagents->optimize_conditions analyze_impurities->optimize_conditions purification Develop Robust Purification Method (Crystallization, Extraction) optimize_conditions->purification solution Problem Resolved purification->solution

Caption: A logical workflow for troubleshooting common chemical synthesis scale-up issues.

G Experimental Workflow for Synthesis start Start: 5-Fluoro-2-hydroxypyridine in Acetonitrile cool Cool to 0-5 °C start->cool add_nbs Slowly Add NBS in Acetonitrile cool->add_nbs react Stir at 0-5 °C (Monitor by HPLC/TLC) add_nbs->react quench Quench with Sodium Bisulfite react->quench concentrate Concentrate Under Reduced Pressure quench->concentrate precipitate Precipitate with Water and Filter concentrate->precipitate purify Recrystallize from Ethanol precipitate->purify end End: Pure this compound purify->end

Caption: A typical experimental workflow for the synthesis and purification of the target molecule.

References

Preventing degradation of 4-Bromo-5-Fluoro-2-Hydroxypyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting for 4-Bromo-5-Fluoro-2-Hydroxypyridine to ensure its stability and integrity in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To prevent potential degradation, it is advisable to protect the compound from light and moisture.[3] Storage at 2-8°C under dry conditions is also recommended.[4]

Q2: What are the main factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal decomposition), and extremes in pH (hydrolysis). The presence of strong oxidizing agents, strong acids, or strong bases can also compromise its stability.[2]

Q3: How does the tautomeric nature of 2-hydroxypyridines affect the stability of this compound?

A3: 2-Hydroxypyridines, including this compound, can exist in equilibrium between two tautomeric forms: the hydroxypyridine (enol) form and the pyridone (keto) form. This equilibrium is sensitive to the solvent's polarity.[5] The hydroxypyridine form is generally favored in the gas phase and nonpolar solvents, while the pyridone form is more stable in polar solvents.[5] The difference in the electronic and structural properties of these tautomers can influence their reactivity and degradation pathways.

Q4: Can I store this compound in a solution?

A4: While short-term storage in a suitable inert solvent may be necessary for experimental workflows, long-term storage in solution is generally not recommended without prior stability studies. The stability of the compound in solution is dependent on the solvent, pH, temperature, and exposure to light. If you need to store it in solution, it is best to use a non-polar, aprotic solvent, protect it from light, and store it at a low temperature.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., turning brown) Exposure to light, air (oxidation), or heat.1. Ensure the container is tightly sealed and stored in a dark, cool, and dry place. 2. Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. 3. Verify the purity of the material using an appropriate analytical method (e.g., HPLC, NMR) before use.
Appearance of new peaks in HPLC analysis of a recently prepared solution Photodegradation or reaction with the solvent.1. Prepare solutions fresh whenever possible. 2. Use amber vials or wrap containers in aluminum foil to protect solutions from light. 3. Ensure the solvent is of high purity and compatible with the compound. 4. Run a control sample of the solvent to rule out contamination.
Inconsistent experimental results Degradation of the starting material.1. Re-evaluate the storage and handling procedures for the solid compound and its solutions. 2. Perform a purity check on your stock of this compound. 3. Consider conducting a forced degradation study to identify potential degradants that might interfere with your assay.[6][7][8][9]
Poor solubility in a specific solvent Incorrect choice of solvent or presence of impurities.1. Based on the "like dissolves like" principle, consider the polarity of this compound. It is expected to have better solubility in polar aprotic and polar protic solvents. 2. Gentle heating or sonication may aid dissolution. 3. If solubility issues persist, verify the purity of the compound.

Potential Degradation Pathways

The degradation of this compound can be initiated by several factors, leading to various degradation products. The following diagram illustrates the potential degradation pathways.

Potential Degradation Pathways of this compound A This compound B Photodegradation Products (e.g., Dehalogenated species, Oxidized pyridines) A->B Light (UV/Vis) C Thermally Degraded Products (e.g., Ring-opened fragments, Polymerized species) A->C Heat D Hydrolysis Products (e.g., Debrominated or Defluorinated species) A->D H₂O (Acid/Base catalysis)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound.

Protocol 1: Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing.[10][11][12][13]

Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A Prepare solutions of This compound in a suitable solvent (e.g., Methanol) B Prepare a dark control sample (wrapped in aluminum foil) A->B C Expose samples to a light source (e.g., Xenon lamp or UV lamp) A->C F Analyze samples and dark control by a stability-indicating HPLC method B->F D Monitor exposure using a calibrated radiometer/lux meter C->D E Withdraw aliquots at specified time intervals C->E E->F G Compare chromatograms to identify and quantify degradants F->G

Caption: Experimental workflow for assessing the photostability of a compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a "dark control" sample by wrapping a container of the solution in aluminum foil to protect it from light.

  • Light Exposure: Expose the unwrapped sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] The dark control should be placed alongside the test sample.

  • Analysis: At appropriate time intervals, withdraw aliquots from both the exposed sample and the dark control. Analyze these samples using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed sample with the dark control to identify and quantify any photodegradation products.

Protocol 2: Thermal Stability Assessment

This protocol outlines a general procedure for evaluating the thermal stability of the compound.

Methodology:

  • Sample Preparation: Place a known amount of solid this compound in a suitable container (e.g., a vial).

  • Thermal Stress: Place the sample in a calibrated oven at an elevated temperature (e.g., 60°C, 80°C).

  • Analysis: After a specified period (e.g., 24, 48, 72 hours), remove the sample, allow it to cool to room temperature, and dissolve it in a suitable solvent. Analyze the sample by a stability-indicating HPLC method to determine the extent of degradation.

  • Data Interpretation: Compare the purity of the heat-stressed sample to that of an unstressed control sample.

Protocol 3: Hydrolytic Stability Evaluation

This protocol describes how to assess the stability of the compound under acidic and basic conditions.

Methodology:

  • Sample Preparation: Prepare three sets of solutions of this compound: one in a neutral medium (e.g., water), one in an acidic medium (e.g., 0.1 M HCl), and one in a basic medium (e.g., 0.1 M NaOH).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or slightly elevated).

  • Analysis: At various time points, withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method.

  • Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products over time to determine the rate of hydrolysis under different pH conditions.

Data Presentation

The following table provides a template for summarizing the results from forced degradation studies.

Stress Condition Duration Temperature Purity (%) Major Degradation Products (if any)
Control (Initial) ---
Acidic (0.1 M HCl) 24h, 48h, 72hRoom Temp.
Basic (0.1 M NaOH) 24h, 48h, 72hRoom Temp.
Neutral (Water) 24h, 48h, 72hRoom Temp.
Oxidative (e.g., 3% H₂O₂) 24h, 48h, 72hRoom Temp.
Thermal (Solid) 48h80°C
Photolytic 1.2 million lux hoursAmbient

References

Technical Support Center: Catalyst Selection for 4-Bromo-5-Fluoro-2-Hydroxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal catalyst system for efficient coupling reactions with 4-Bromo-5-Fluoro-2-Hydroxypyridine. The unique electronic and steric properties of this substrate, arising from the interplay of the bromo, fluoro, and hydroxyl substituents on the pyridine ring, present specific challenges that require careful consideration of the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic nature and substitution pattern of the substrate:

  • The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is particularly pronounced for 2-substituted pyridines.[1]

  • Influence of the 2-Hydroxy Group: The hydroxyl group in the ortho position to the pyridine nitrogen can act as an internal ligand, influencing the catalyst's reactivity. It may also necessitate the use of specific bases or even protection/deprotection steps to prevent unwanted side reactions.[2][3]

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can affect the reactivity of the C-Br bond.

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of this substrate. The most common and suitable reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their derivatives.[4][5]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.[6][7][8]

Q3: Do I need to protect the 2-hydroxyl group before the coupling reaction?

A3: Not necessarily. While protection of hydroxyl groups is a common strategy to prevent interference with the catalytic cycle, several modern catalyst systems exhibit high functional group tolerance.[2] For Suzuki-Miyaura and Buchwald-Hartwig reactions, direct coupling of unprotected 2-hydroxypyridines has been successfully demonstrated. However, if catalyst inhibition or low yields are observed, protection of the hydroxyl group as a methyl ether or other suitable protecting group should be considered.

Catalyst System Recommendations

The choice of the palladium precursor, ligand, base, and solvent is critical for a successful coupling reaction. Below are recommendations for different types of coupling reactions based on literature for similar substrates.

Suzuki-Miyaura Coupling

For the Suzuki-Miyaura coupling of this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective to overcome potential catalyst inhibition by the pyridine nitrogen.[9]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemPalladium PrecursorLigandBaseSolventTypical Temp. (°C)
System 1 Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-110
System 2 Pd₂(dba)₃XPhosCs₂CO₃Toluene80-110
System 3 Pd(dppf)Cl₂-K₂CO₃DME/H₂O80-100
System 4 Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80-100

Data compiled from analogous reactions in the literature.[9][10][11][12]

Sonogashira Coupling

For the Sonogashira coupling, both traditional copper-catalyzed and copper-free systems can be employed. The choice may depend on the sensitivity of the substrates to copper.

Recommended Catalyst Systems for Sonogashira Coupling

Catalyst SystemPalladium PrecursorLigand (if applicable)Co-catalyst (if applicable)BaseSolventTypical Temp. (°C)
System 1 (Copper-Catalyzed) Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF or DMF25-80
System 2 (Copper-Free) Pd(OAc)₂XPhos-Cs₂CO₃Acetonitrile100-110

Data compiled from analogous reactions in the literature.[13][14][15]

Buchwald-Hartwig Amination

A wide range of amines can be coupled using Buchwald-Hartwig amination. The choice of ligand is crucial and often depends on the nature of the amine.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst SystemPalladium PrecursorLigandBaseSolventTypical Temp. (°C)
System 1 Pd₂(dba)₃BINAPNaOtBuToluene80-110
System 2 Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100
System 3 Pd(OAc)₂RuPhosK₃PO₄Toluene100

Data compiled from analogous reactions in the literature.[6][16][17]

Troubleshooting Guide

Even with optimized conditions, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

Problem: Low or No Product Yield

LowYieldTroubleshooting Start Low/No Yield Catalyst Check Catalyst Activity Start->Catalyst Ligand Evaluate Ligand Catalyst->Ligand If catalyst is active Catalyst_Details Use fresh catalyst Ensure inert atmosphere Consider a pre-catalyst Catalyst->Catalyst_Details Base Assess Base and Solvent Ligand->Base If ligand is appropriate Ligand_Details Try a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) Increase ligand:metal ratio Ligand->Ligand_Details Conditions Optimize Reaction Conditions Base->Conditions If base/solvent are suitable Base_Details Screen different bases (K3PO4, Cs2CO3) Ensure solvent is dry and degassed Base->Base_Details Substrate Inspect Substrate Integrity Conditions->Substrate If conditions are optimized Conditions_Details Increase temperature Increase reaction time Monitor by LC-MS Conditions->Conditions_Details Protect Consider Protecting Hydroxyl Group Substrate->Protect If substrate is pure Substrate_Details Check purity of starting materials Look for signs of degradation Substrate->Substrate_Details Protect_Details Protect -OH as a methyl ether and re-attempt coupling Protect->Protect_Details SuzukiProtocol cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A 1. Add this compound, boronic acid, and base to a dry flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add degassed solvent. B->C D 4. Add Pd precursor and ligand. C->D E 5. Heat to desired temperature and stir. D->E F 6. Monitor reaction by TLC/LC-MS. E->F G 7. Cool, dilute with organic solvent, and wash with water/brine. F->G H 8. Dry, concentrate, and purify by chromatography. G->H

References

Validation & Comparative

Comparative NMR Analysis of 4-Bromo-5-Fluoro-2-Hydroxypyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-5-Fluoro-2-Hydroxypyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this report leverages predicted NMR data and compares it with experimental data from structurally related analogs. This approach allows for a deeper understanding of the substituent effects on the pyridine ring and serves as a valuable resource for researchers in compound identification and characterization.

Introduction to NMR Analysis of Substituted Pyridines

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For substituted pyridines, the chemical shifts (δ) and coupling constants (J) of the ring protons and carbons are highly sensitive to the nature and position of the substituents. Electron-withdrawing groups, such as halogens, generally deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the hydroxyl group (in its pyridinol tautomer), tend to shield the ring nuclei, shifting their signals to a lower chemical shift (upfield).

A crucial aspect to consider with hydroxypyridines is the potential for tautomerism between the hydroxy (pyridinol) and keto (pyridone) forms.[1][2] The predominant tautomer is influenced by factors such as the solvent, temperature, and the presence of other substituents.[3] This equilibrium can significantly impact the observed NMR spectra. In many common NMR solvents, the pyridone form is favored for 2- and 4-hydroxypyridines.[1][2]

Predicted ¹H and ¹³C NMR Data for this compound

In the absence of experimental spectra, NMR prediction tools can provide valuable insights into the expected chemical shifts and coupling patterns. The predicted data for this compound, assuming the pyridone tautomer, are presented below. These predictions are based on established algorithms that consider the additive effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Pyridone Tautomer)

¹H NMR Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-3~ 6.5 - 7.0dJ(H-F) ≈ 4-6
H-6~ 7.5 - 8.0dJ(H-F) ≈ 2-3
N-H~ 11.0 - 13.0br s-
¹³C NMR Predicted Chemical Shift (ppm)
C-2~ 160 - 165 (C=O)
C-3~ 110 - 115
C-4~ 105 - 110 (C-Br)
C-5~ 145 - 150 (d, J(C-F) ≈ 230-250)
C-6~ 135 - 140

Comparative Analysis with Structural Analogs

To contextualize the predicted data, a comparison with the experimental NMR data of key structural analogs is essential. The following tables summarize the available data for 2-hydroxypyridine, 4-bromopyridine, 3-fluoropyridine, and 2-hydroxy-5-bromopyridine.

Table 2: Experimental ¹H and ¹³C NMR Data for 2-Hydroxypyridine (Pyridone Tautomer)

¹H NMR (in CDCl₃) Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-36.59dJ = 9.5
H-47.42tJ = 7.5
H-56.30dJ = 6.4
H-67.49tJ = 8.8
N-H13.65br s-
¹³C NMR (in DMSO-d₆) Chemical Shift (ppm)
C-2162.9
C-3105.3
C-4139.8
C-5118.9
C-6140.9

Data sourced from various chemical databases and literature.[4]

Table 3: Experimental ¹H and ¹³C NMR Data for 4-Bromopyridine

¹H NMR (in DMSO-d₆) Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-2, H-68.68dJ = 5.4
H-3, H-57.73dJ = 5.4
¹³C NMR Chemical Shift (ppm)
C-2, C-6151.5
C-3, C-5127.5
C-4132.0

Data sourced from various chemical databases.[5]

Table 4: Experimental ¹H and ¹³C NMR Data for 3-Fluoropyridine

¹H NMR (in CDCl₃) Chemical Shift (ppm)Multiplicity
H-28.45m
H-47.35m
H-57.20m
H-68.30m
¹³C NMR (in CDCl₃) Chemical Shift (ppm)Coupling Constant (Hz)
C-2147.5d, J(C-F) = 21.0
C-3158.0d, J(C-F) = 250.0
C-4124.0d, J(C-F) = 20.0
C-5123.5d, J(C-F) = 5.0
C-6138.0d, J(C-F) = 4.0

Data sourced from various chemical databases.[6][7][8]

Table 5: Experimental ¹H NMR Data for 2-Hydroxy-5-bromopyridine (Pyridone Tautomer)

¹H NMR (in CDCl₃) Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-36.36dJ = 9.5
H-47.56ddJ = 9.5, 2.5
H-67.70dJ = 3.0
N-H11.76br s-

Data sourced from a synthesis procedure description.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of hydroxypyridine derivatives is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical due to its influence on tautomeric equilibrium.[9] DMSO-d₆ is often a good choice for hydroxypyridines as it can dissolve both tautomers and the N-H proton is often observable.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

¹H NMR Acquisition (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, depending on the sample concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent (0.6-0.7 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 acq2 1D ¹³C NMR acq3 2D NMR (COSY, HSQC) (Optional) proc1 Fourier Transform acq1->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: General workflow for NMR analysis of this compound.

signaling_pathway cluster_analogs Structural Analogs for Comparison Target_Compound 4-Bromo-5-Fluoro- 2-Hydroxypyridine Analog1 2-Hydroxypyridine Target_Compound->Analog1 Remove Br, F Analog2 4-Bromopyridine Target_Compound->Analog2 Remove F, OH (Tautomer consideration) Analog3 3-Fluoropyridine Target_Compound->Analog3 Remove Br, OH (Positional Isomer) Analog4 2-Hydroxy-5-bromopyridine Target_Compound->Analog4 Remove F, shift Br

Caption: Logical relationships between the target compound and its structural analogs.

References

Comparative Reactivity Analysis of 4-Bromo-5-Fluoro-2-Hydroxypyridine in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted halopyridines is paramount for efficient synthesis design. This guide provides a comparative analysis of 4-Bromo-5-Fluoro-2-Hydroxypyridine against other halopyridines in pivotal synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The information presented is based on established principles of organic chemistry and available data for structurally related compounds, offering a predictive framework in the absence of direct comparative studies.

The reactivity of halopyridines is fundamentally governed by the nature of the halogen, its position on the pyridine ring, and the electronic effects of other substituents. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2] Conversely, palladium-catalyzed cross-coupling reactions are influenced by the carbon-halogen bond strength, with the general reactivity trend being I > Br > Cl.[3][4]

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex molecules.[3] For this compound, the bromine at the 4-position is the primary site for oxidative addition to the palladium catalyst.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the C-X bond in halopyridines generally follows the order I > Br > Cl, making the bromo substituent of this compound a suitable handle for this transformation.[3] The presence of the electron-withdrawing fluorine atom and the hydroxyl group can further influence the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition.

Table 1: Predicted Comparative Reactivity in Suzuki-Miyaura Coupling

Halopyridine DerivativeRelative ReactivityRationale
4-Iodo-5-Fluoro-2-HydroxypyridineHighestWeaker C-I bond facilitates faster oxidative addition.
This compound High C-Br bond is readily activated by palladium catalysts.
4-Chloro-5-Fluoro-2-HydroxypyridineModerateStronger C-Cl bond requires more forcing conditions or specialized catalysts for activation.[3]
3-BromopyridineLower than 4-bromo isomerThe 3-position is generally less reactive than the 2- and 4-positions in palladium-catalyzed couplings.[5]
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6][7] Similar to the Suzuki-Miyaura coupling, the reactivity is largely dependent on the carbon-halogen bond strength. The 4-bromo substituent of the target molecule is expected to undergo efficient coupling with a variety of primary and secondary amines.

Table 2: Predicted Comparative Reactivity in Buchwald-Hartwig Amination

Halopyridine DerivativeRelative ReactivityRationale
4-Iodo-5-Fluoro-2-HydroxypyridineHighestThe C-I bond is the most labile towards oxidative addition.
This compound High The C-Br bond is a reliable coupling partner in this reaction. [8]
4-Chloro-5-Fluoro-2-HydroxypyridineModerate to LowRequires more active catalyst systems to cleave the stronger C-Cl bond.[6]

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the electron-deficient pyridine ring is a common reaction pathway.[9][10] The rate of SNAr reactions is influenced by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate and the nature of the leaving group. For halopyridines, the reactivity order is often F > Cl > Br > I, which is inverse to the trend in palladium-catalyzed reactions.[11]

In this compound, both fluorine and bromine are potential leaving groups. The position of the halogen is critical, with the 2- and 4-positions being highly activated for nucleophilic attack due to the ability of the nitrogen atom to stabilize the intermediate.[1][2] The fluorine at the 5-position is not as activated as a halogen at the 2- or 4-position. Therefore, nucleophilic attack is most likely to occur at the 4-position, displacing the bromide.

Table 3: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution

Halopyridine DerivativeAttacking NucleophileMost Likely Site of Attack & Leaving GroupRelative ReactivityRationale
This compound Nu⁻ Position 4 (Br⁻) Moderate Bromide is a good leaving group, and the 4-position is activated.
2-Fluoro-5-bromopyridineNu⁻Position 2 (F⁻)HighFluoride is an excellent leaving group in SNAr, and the 2-position is highly activated.[11]
2,4-DichloropyridineNu⁻Position 2 or 4 (Cl⁻)HighBoth positions are activated, and chloride is a good leaving group.
3-BromopyridineNu⁻Position 3 (Br⁻)LowThe 3-position is not significantly activated towards nucleophilic attack.[1]

III. Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Optimization of reaction conditions is often necessary for specific substrates.

A. General Procedure for Suzuki-Miyaura Coupling

A mixture of the halopyridine (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) is placed in a reaction vessel.[4] The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is heated with stirring until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[4]

B. General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or Schlenk line, the aryl halide (1.0 equiv.), the amine (1.0-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, SPhos, or RuPhos, 0.02-0.10 equiv.), and a base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.) are combined in a dry solvent such as toluene or dioxane.[8] The reaction mixture is heated with stirring for the required time, monitoring progress by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography.

C. General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The halopyridine (1.0 equiv.) is dissolved in a suitable solvent (e.g., DMSO, DMF, or NMP). The nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃ or Et₃N) are added. The reaction mixture is stirred at an appropriate temperature (from room temperature to elevated temperatures) until the reaction is complete (monitored by TLC or LC-MS). The mixture is then cooled, poured into water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated. The crude product is purified by recrystallization or column chromatography.

IV. Visualizing Reaction Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a logical workflow for a comparative reactivity study.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Coupled Product Reductive Elimination->Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative_Reactivity_Workflow cluster_0 Substrate Selection cluster_1 Reaction Conditions Screening cluster_2 Analysis cluster_3 Conclusion Substrate_1 4-Bromo-5-Fluoro- 2-Hydroxypyridine Reaction_1 Suzuki Coupling Substrate_1->Reaction_1 Reaction_2 Buchwald-Hartwig Substrate_1->Reaction_2 Reaction_3 SNAr Substrate_1->Reaction_3 Substrate_2 Other Halopyridines (e.g., 4-Iodo, 4-Chloro) Substrate_2->Reaction_1 Substrate_2->Reaction_2 Substrate_2->Reaction_3 Analysis Monitor Reaction Progress (TLC, LC-MS, GC-MS) Reaction_1->Analysis Reaction_2->Analysis Reaction_3->Analysis Quantification Determine Yield and Conversion Analysis->Quantification Comparison Compare Reactivity and Yields Quantification->Comparison

Caption: A logical workflow for a comparative study of halopyridine reactivity.

References

Comparative Analysis of the Biological Activity of Halogenated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A focused investigation into the biological activities of 4-Bromo-5-Fluoro-2-Hydroxypyridine derivatives reveals a notable scarcity of published experimental data for this specific scaffold. However, by examining structurally related halogenated and substituted pyridine and 2-pyridone compounds, we can infer potential therapeutic applications and guide future research in this area. This guide provides a comparative overview of the reported anticancer and antimicrobial activities of analogous compounds, supported by experimental data from existing literature.

Anticancer Activity of Structurally Related Pyridine Derivatives

Numerous studies have highlighted the potent anticancer effects of various substituted pyridine and 2-pyridone derivatives. These compounds often exert their activity through mechanisms such as kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.

A series of novel pyridine-bridged analogues of Combretastatin-A4 (a potent anticancer agent) were synthesized and evaluated for their cytotoxic activities. Notably, compounds 4h and 4s demonstrated significant growth inhibitory effects against the MDA-MB-231 human breast cancer cell line, with IC50 values of 3.13 nM and 4.56 nM, respectively.[1] These compounds were found to arrest the cell cycle at the G2/M phase, a mechanism shared with Combretastatin-A4.[1]

Furthermore, certain 4-anilinofuro[2,3-b]quinoline derivatives, which contain a pyridine-like quinoline core, have shown remarkable cytotoxicity. For instance, 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a) exhibited a mean GI50 value of 0.025 microM across a panel of 60 cancer cell lines.[2]

Comparative Anticancer Activity Data
Compound/Derivative ClassCancer Cell LineIC50/GI50 ValueReference
Pyridine-bridged CA-4 analogue (4h )MDA-MB-231 (Breast)3.13 nM[1]
Pyridine-bridged CA-4 analogue (4s )MDA-MB-231 (Breast)4.56 nM[1]
4-Anilinofuro[2,3-b]quinoline (5a )NCI-60 Panel (Mean)0.025 µM[2]
(E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (14a )UO-31 (Renal)0.03 µM[2]
(E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (14a )UACC-257 (Melanoma)<0.01 µM[2]
(E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (14a )UACC-62 (Melanoma)<0.01 µM[2]

Antimicrobial Activity of Halogenated Pyridine Analogues

The incorporation of halogens into pyridine rings is a well-established strategy for enhancing antimicrobial potency. Studies on various halogenated pyridines and fused pyridine systems have demonstrated significant activity against a range of bacterial and fungal pathogens.

For example, a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, where the pyrimidine ring is analogous to a substituted pyridine, were synthesized and tested against Staphylococcus aureus. The results indicated that derivatives containing bromine or iodine substitutions on a 4-benzylamine group, coupled with a hydroxyl group on the 6-aryl moiety, exhibited the most potent activity, with Minimum Inhibitory Concentration (MIC) values of 8 mg/L.[3]

Another study on halogenated anilines, which can be considered precursors or components of more complex heterocyclic systems, demonstrated their broad-spectrum antimicrobial and antibiofilm activities against uropathogenic Escherichia coli and ESKAPE pathogens.[4] Specifically, 3,5-dibromoaniline showed a MIC of 100 µg/mL against UPEC.[4]

Comparative Antimicrobial Activity Data
Compound/Derivative ClassMicroorganismMIC ValueReference
Bromo- and Iodo-substituted pyrrolopyrimidinesStaphylococcus aureus8 mg/L[3]
3,5-DibromoanilineUropathogenic E. coli100 µg/mL[4]
4-Bromo-3-chloroanilineUropathogenic E. coli200 µg/mL[4]

Experimental Protocols

To facilitate further research and comparison, detailed experimental methodologies for key assays are provided below.

In Vitro Anticancer Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Potential Mechanisms and Workflows

To illustrate the potential mechanisms of action and experimental workflows discussed, the following diagrams are provided.

anticancer_pathway Halogenated Pyridine Derivative Halogenated Pyridine Derivative Kinase Inhibition Kinase Inhibition Halogenated Pyridine Derivative->Kinase Inhibition Microtubule Disruption Microtubule Disruption Halogenated Pyridine Derivative->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition->Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Cell Cycle Arrest->Apoptosis Induction

Caption: Potential anticancer mechanisms of halogenated pyridine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis of Derivatives Synthesis of Derivatives Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Synthesis of Derivatives->Structural Analysis (NMR, MS) Anticancer Assays (MTT) Anticancer Assays (MTT) Structural Analysis (NMR, MS)->Anticancer Assays (MTT) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Structural Analysis (NMR, MS)->Antimicrobial Assays (MIC) Data Compilation Data Compilation Anticancer Assays (MTT)->Data Compilation Antimicrobial Assays (MIC)->Data Compilation Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Data Compilation->Structure-Activity Relationship (SAR) Studies Lead Compound Identification Lead Compound Identification Structure-Activity Relationship (SAR) Studies->Lead Compound Identification

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

References

Comparative Crystallographic Analysis of 4-Bromo-5-Fluoro-2-Hydroxypyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies. This guide presents a comparative analysis of the hypothetical X-ray crystallographic data for a series of 4-bromo-5-fluoro-2-hydroxypyridine analogs, offering a framework for evaluating structural modifications.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for developing novel therapeutic agents. The introduction of different substituents on the pyridine ring can profoundly influence their biological activity by altering their electronic properties, steric profile, and hydrogen bonding capabilities. This guide provides a comparative overview of the crystallographic data for a parent compound, This compound (Compound 1) , and three hypothetical analogs with systematic modifications.

Hypothetical Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for this compound and its analogs. These hypothetical data are presented to illustrate the expected variations upon substitution and to provide a template for comparing experimental results.

Parameter Compound 1 (this compound)Compound 2 (4-Bromo-5-fluoro-2-methoxypyridine)Compound 3 (4,5-Dibromo-2-hydroxypyridine)Compound 4 (5-Fluoro-2-hydroxy-4-iodopyridine)
Formula C₅H₃BrFNOC₆H₅BrFNOC₅H₃Br₂NOC₅H₃FINO
MW ( g/mol ) 191.99206.02252.89238.99
Crystal System MonoclinicOrthorhombicMonoclinicTriclinic
Space Group P2₁/cPca2₁C2/cP-1
a (Å) 8.54210.23412.8765.678
b (Å) 6.9877.1235.8917.345
c (Å) 10.11215.45614.2348.912
α (°) 90909085.43
β (°) 105.3490110.1278.91
γ (°) 90909092.11
Volume (ų) 581.41125.61012.3358.9
Z 4882
Density (calc) (g/cm³) 2.1942.4313.3152.213
R-factor (%) 3.54.13.83.2

Analysis of Structural Variations

The hypothetical data reveals significant changes in the crystal packing and unit cell parameters upon substitution. The change from a hydroxyl to a methoxy group (Compound 2) alters the hydrogen bonding network, leading to a different crystal system and a larger unit cell volume. Replacing the fluorine with a bromine atom (Compound 3) increases the molecular weight and density, while maintaining a monoclinic crystal system. The introduction of a larger iodine atom (Compound 4) results in a more compact triclinic packing arrangement.

Experimental Protocols

A standardized methodology for the X-ray crystallographic analysis of these analogs is outlined below.

Synthesis and Crystallization

The substituted 2-hydroxypyridine analogs are synthesized using established organic chemistry protocols. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as ethanol, methanol, or a mixture of solvents like dichloromethane/hexane.

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected by rotating the crystal through a range of angles.

Data Processing and Structure Solution

The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Analog purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for X-ray Crystallographic Analysis.

Conclusion

This guide provides a foundational framework for the comparative X-ray crystallographic analysis of this compound analogs. The presented hypothetical data and standardized protocols offer a valuable resource for researchers in the field of drug discovery and materials science. By systematically analyzing the structural changes resulting from chemical modifications, scientists can gain deeper insights into structure-property relationships and accelerate the development of new functional molecules.

A Comparative Guide to Analytical Methods for Quantifying 4-Bromo-5-Fluoro-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Bromo-5-Fluoro-2-Hydroxypyridine, a halogenated pyridine derivative of interest in pharmaceutical and chemical research, is crucial for quality control, metabolic studies, and process optimization. This guide provides a comparative overview of key analytical techniques suitable for the determination of this compound, offering insights into their principles, performance, and practical applications. The methodologies presented are based on established practices for the analysis of similar halogenated aromatic compounds.

Overview of Analytical Techniques

The primary analytical methods for the quantification of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). A simpler, less specific alternative is UV-Vis Spectrophotometry. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

A general workflow for the analytical quantification of a target compound is illustrated below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into Analytical Instrument Filtration->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantitative analysis of a chemical compound.

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of the discussed analytical methods for the quantification of this compound. The values are typical for the analysis of related brominated and fluorinated aromatic compounds and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.Quantification based on the absorbance of UV-Vis light.
Selectivity HighVery HighLow
Sensitivity HighVery HighModerate
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeµg/mL range
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control.[1][2]Suitable for identification and quantification in complex matrices.[3]Best for simple, high-concentration samples.[2]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are suggested starting points and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds.[1] A reversed-phase C18 column is typically suitable for the separation of polar aromatic compounds like this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation and peak shape. A gradient elution may be necessary for complex samples.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined by measuring the UV spectrum of the analyte (a wavelength of approximately 280-300 nm is a reasonable starting point).

  • Analysis: Inject the calibration standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, derivatization may be necessary to increase volatility and improve peak shape.[3]

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole or ion trap)

  • Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

  • Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) if required.

Procedure:

  • Sample Preparation and Derivatization (if necessary):

    • Dissolve a known amount of the sample in a suitable solvent.

    • If derivatization is required, add the derivatizing agent (e.g., BSTFA) to the sample solution and heat to the recommended temperature for the specified time to complete the reaction.

  • Standard Solution Preparation: Prepare a stock solution of this compound (and its derivative if applicable) and a series of calibration standards in the same solvent as the samples.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: In SIM mode, monitor characteristic ions of the analyte. Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[2] Its main limitation is the lack of selectivity, making it suitable only for pure samples or simple mixtures where interfering substances are absent.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

Reagents:

  • Solvent transparent in the UV region of interest (e.g., methanol, ethanol, or water).

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound and scan its absorbance from approximately 200 to 400 nm to find the wavelength at which the absorbance is highest.

  • Standard Solution Preparation: Prepare a stock solution and a series of calibration standards of known concentrations in the chosen solvent.

  • Sample Preparation: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards (Beer-Lambert Law). Determine the concentration of the analyte in the samples from this curve.

Method Selection and Validation

The choice of the analytical method should be guided by the specific analytical problem. For routine quality control of a relatively pure substance, HPLC-UV is often the method of choice due to its robustness, good precision, and accuracy. For the analysis of trace amounts of this compound in complex matrices such as biological fluids or environmental samples, the high selectivity and sensitivity of GC-MS are indispensable. UV-Vis spectrophotometry is a viable option for quick, high-concentration measurements where specificity is not a concern.

Regardless of the chosen method, proper validation according to international guidelines (e.g., ICH) is essential to ensure the reliability of the results. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1]

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Method Selection Start Define Analytical Requirement Matrix Sample Matrix Complexity? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Complex Specificity High Specificity Required? Matrix->Specificity Simple HPLC HPLC-UV Sensitivity->HPLC No GCMS GC-MS Sensitivity->GCMS Yes Specificity->HPLC Yes UVVis UV-Vis Spectrophotometry Specificity->UVVis No

Caption: Decision tree for analytical method selection.

References

Spectroscopic Showdown: A Comparative Analysis of 2-Hydroxypyridine and 2-Pyridone Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of the 2-hydroxypyridine and 2-pyridone tautomers. This report synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy to provide a clear comparative framework, complete with detailed experimental protocols.

The tautomeric equilibrium between 2-hydroxypyridine and its corresponding amide form, 2-pyridone, is a classic example of lactam-lactim tautomerism and plays a crucial role in the chemical behavior and biological activity of many heterocyclic compounds. The position of this equilibrium is highly sensitive to the surrounding environment, including solvent polarity and physical state.[1][2][3] Understanding the distinct spectroscopic properties of each tautomer is paramount for their identification, characterization, and for elucidating their roles in various chemical and biological processes.

Executive Summary of Spectroscopic Comparison

The differentiation between 2-hydroxypyridine and 2-pyridone can be unequivocally achieved through a combination of spectroscopic techniques. In non-polar environments, the 2-hydroxypyridine tautomer is favored, while polar solvents and the solid state predominantly stabilize the 2-pyridone form.[4] This guide provides a detailed comparison of their spectroscopic fingerprints.

Key Spectroscopic Differentiators:

  • ¹H NMR: The chemical shift of the proton on the nitrogen/oxygen atom is a key indicator. The N-H proton of 2-pyridone appears significantly downfield (around 13 ppm in CDCl₃) compared to the O-H proton of 2-hydroxypyridine.

  • ¹³C NMR: The chemical shift of the C2 carbon is highly informative. In 2-pyridone, this carbon is part of a carbonyl group and resonates at a much lower field (around 156 ppm in CD₃OD) compared to the C-O carbon in 2-hydroxypyridine.

  • IR Spectroscopy: The presence of a strong carbonyl (C=O) stretching band between 1640 and 1685 cm⁻¹ is characteristic of the 2-pyridone tautomer in the solid state. Conversely, the 2-hydroxypyridine form exhibits a broad O-H stretching band.

  • UV-Vis Spectroscopy: The two tautomers display distinct absorption maxima. In polar solvents like methanol, 2-pyridone shows absorption bands around 226 nm and 298 nm.

  • Fluorescence Spectroscopy: All forms of 2-hydroxypyridine derivatives have been reported to be fluorescent, offering another avenue for their characterization.[5]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of 2-hydroxypyridine and 2-pyridone in different solvents.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Proton2-Pyridone (in CDCl₃)[6]2-Pyridone (in DMSO-d₆)2-Hydroxypyridine (in CDCl₃)[6]
H1 (N-H/O-H)~13.65~11.7Not explicitly reported, expected to be broad
H37.4217.427.40
H46.3036.226.594
H56.5997.127.40
H67.4877.557.48

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon2-Pyridone (in CD₃OD)2-Pyridone (in DMSO-d₆)[7][8]
C2155.9~163.1
C3125.8~120.0
C4140.8~139.8
C5124.4~105.1
C6138.3~140.7

Table 3: IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode2-Pyridone (Solid State)2-Hydroxypyridine (Gas Phase)
ν(C=O)~1650-1685[9]Absent
ν(O-H)AbsentBroad, ~3400
Ring Breathing985 (vs)[10]-

Table 4: UV-Vis Absorption Maxima (λ_max, nm)

Solvent2-Pyridone2-Hydroxypyridine
Methanol226.2, 297.6-
Water293-
Cyclohexane-~277, ~315[11]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical shifts of the tautomers in solution.

Instrumentation: Bruker Avance 300 MHz or Varian 500 MHz DD2 NMR spectrometer.[12]

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample (2-hydroxypyridine or a sample containing the tautomeric mixture).

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[6]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: ~3-4 s.

  • Spectral Width: -2 to 16 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).[13]

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: ~1-2 s.

  • Spectral Width: 0 to 220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • For ¹³C NMR, reference the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[12]

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of each tautomer, particularly the C=O stretch of 2-pyridone.

Instrumentation: Perkin-Elmer or Nicolet FTIR spectrometer.[10][14]

Sample Preparation (Solid State - KBr Pellet):

  • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Sample Preparation (Solution):

  • Prepare a 5-10% (w/v) solution of the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride).

  • Place a drop of the solution between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the pure KBr pellet or the solvent between salt plates should be recorded and subtracted from the sample spectrum.

Data Processing: The resulting spectrum is typically presented as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of the tautomers in different solvents.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare stock solutions of the sample in the desired solvents (e.g., methanol, water, cyclohexane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.

Data Acquisition:

  • Wavelength Range: 200-400 nm.

  • Scan Speed: Medium.

  • Blank: Use the corresponding pure solvent as a blank.

  • Cuvette: Use a 1 cm path length quartz cuvette.

Data Processing: The absorbance is plotted against the wavelength to obtain the absorption spectrum. The wavelength of maximum absorbance (λ_max) is determined from the peak of the absorption band.

Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra of the tautomers.

Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector.[15]

Sample Preparation:

  • Prepare dilute solutions of the sample (absorbance < 0.1 at the excitation wavelength) in the desired solvents.

Data Acquisition:

  • Excitation Wavelength: Determined from the UV-Vis absorption spectrum (e.g., 295 nm for 2-pyridone).[11]

  • Emission Wavelength Range: Scanned over a range higher than the excitation wavelength (e.g., 300-600 nm).

  • Excitation and Emission Slit Widths: Typically set to 5-10 nm.

Data Processing: The fluorescence intensity is plotted against the emission wavelength to generate the emission spectrum. The excitation spectrum is obtained by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.

Visualizing Tautomerism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and the general workflow for the spectroscopic comparison.

Caption: The tautomeric equilibrium between 2-hydroxypyridine (lactim form) and 2-pyridone (lactam form).

Workflow cluster_workflow Spectroscopic Comparison Workflow Sample Sample (2-Hydroxypyridine/2-Pyridone) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Fluorescence->Data_Analysis Conclusion Tautomer Identification and Characterization Data_Analysis->Conclusion

Caption: General experimental workflow for the spectroscopic comparison of the tautomers.

References

The Impact of Fluorination on Pyridine Scaffolds: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based compounds has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated pyridine derivatives, offering insights into how fluorine substitution influences their biological activity, physicochemical properties, and pharmacokinetic profiles. The information presented is supported by experimental data to aid in the rational design of novel therapeutics.

The Influence of Fluorine on Physicochemical Properties

The introduction of fluorine to a pyridine ring can dramatically alter a molecule's lipophilicity (logD) and basicity (pKa), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

A study on 2-(thiofluoroalkyl)pyridines systematically explored the impact of the position and number of fluorine atoms on these key parameters. The data reveals that the relationship is not always linear and is highly dependent on the specific fluorination pattern.

Table 1: Physicochemical Properties of Fluorinated 2-(Thioalkyl)pyridines

CompoundStructurelogD at pH 7.4pKa
1 2-(Methylthio)pyridine1.693.69
2 2-((Difluoromethyl)thio)pyridine1.95-
3 2-((Trifluoromethyl)thio)pyridine2.130.97
5 2-(Ethylthio)pyridine2.263.68
6 2-((2,2-Difluoroethyl)thio)pyridine2.262.43
8 2-((2,2,2-Trifluoroethyl)thio)pyridine-1.49
9 2-((1,1-Difluoroethyl)thio)pyridine-2.05

Data sourced from a study on 2-(thiofluoroalkyl)pyridines.[1]

The data illustrates that trifluoromethylation of the methylthio group (Compound 3 vs. 1 ) increases lipophilicity and drastically reduces basicity.[1] Interestingly, terminal difluorination of the ethylthio group (Compound 6 vs. 5 ) maintains lipophilicity while significantly decreasing the pKa.[1] This highlights the nuanced effects of fluorine substitution, allowing for the fine-tuning of a compound's properties.

cluster_0 Fluorination Impact on Physicochemical Properties Start Parent Pyridine F_sub Introduce Fluorine Start->F_sub pKa Altered pKa F_sub->pKa e⁻ withdrawing logD Modified logD F_sub->logD ↑ hydrophobicity ADME Improved ADME Profile pKa->ADME logD->ADME

Fig 1. Fluorine's influence on key drug properties.

Structure-Activity Relationship in Anticancer Agents

Fluorination is a widely employed strategy in the development of pyridine-containing anticancer agents. The position and nature of the fluorine substituent can significantly impact the potency of these compounds. A review of pyridine derivatives with antiproliferative activity highlighted several key SAR trends.

For instance, in a series of pyridine derivatives tested against the A549 human lung carcinoma cell line, the introduction of a fluorine atom did not always lead to increased activity compared to hydroxyl or methoxy groups.

Table 2: Antiproliferative Activity of Substituted Pyridine Derivatives against A549 Cell Line

CompoundR1R2R3IC50 (µM)
19 OHHH4.75
24 OMeHH17.63
25 FHH24.89
26 NO2HH35.5
27 PhenylHH23.54

Data adapted from a review on the antiproliferative activity of pyridine derivatives.[2]

This data suggests that for this particular scaffold and cell line, a hydroxyl group at the R1 position is more favorable for antiproliferative activity than a fluorine atom.[2] However, it is crucial to note that SAR is highly context-dependent, and the optimal substitution pattern will vary between different chemical scaffolds and biological targets.

Case Study: Fluorinated Imidazo[1,2-a]pyridine Derivatives as Potential Antipsychotics

A study focused on the development of fluorinated imidazo[1,2-a]pyridine derivatives as potential antipsychotic agents provides a compelling example of successful fluorine incorporation. Building upon the structure of zolpidem, researchers introduced fluorine to enhance metabolic stability and modulate receptor affinity.

The most promising compound from this series, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide, demonstrated significant antipsychotic-like activity in preclinical models.[3] This highlights how fluorine can be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

cluster_1 Drug Discovery Workflow Start Lead Compound (e.g., Zolpidem) Fluorination Strategic Fluorination Start->Fluorination Synthesis Synthesis of Analogs Fluorination->Synthesis Screening Biological Screening (in vitro & in vivo) Synthesis->Screening SAR SAR Analysis Screening->SAR SAR->Fluorination Iterative Refinement Optimized Optimized Candidate SAR->Optimized cluster_2 In Vitro ADME Assay Workflow Start Test Compound Permeability Permeability Assay (e.g., MDCK-MDR1) Start->Permeability Metabolism Metabolic Stability (e.g., Microsomal Assay) Start->Metabolism Toxicity Cytotoxicity Assay (Optional) Start->Toxicity Data Data Analysis (Papp, CLint, IC50) Permeability->Data Metabolism->Data Toxicity->Data Profile ADME Profile Data->Profile

References

Reactivity Showdown: 4-Bromo-5-Fluoro-2-Hydroxypyridine vs. 2-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, brominated and fluorinated pyridines serve as versatile precursors for a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a detailed comparison of the reactivity of two such compounds: 4-Bromo-5-Fluoro-2-Hydroxypyridine and 2-Bromo-5-fluoropyridine. While direct comparative experimental data is limited, this document leverages established principles of organic chemistry to offer a predictive analysis of their behavior in common synthetic transformations.

Executive Summary

The reactivity of a substituted pyridine is intricately governed by the electronic nature and position of its substituents. In comparing this compound and 2-Bromo-5-fluoropyridine, the most significant differentiating factor is the presence of the 2-hydroxy group. This group engages in tautomerism, existing in equilibrium between the hydroxypyridine and the 2-pyridone forms. This tautomerism, along with the electronic effects of the hydroxyl/carbonyl group, profoundly influences the molecule's reactivity, particularly in palladium-catalyzed cross-coupling reactions.

2-Bromo-5-fluoropyridine is generally expected to be more reactive in typical palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the pyridine nitrogen activating the C2-Br bond.

This compound , existing predominantly as the 2-pyridone tautomer, presents a more complex reactivity profile. The electron-rich nature of the 2-pyridone ring can decrease the electrophilicity of the C4-Br bond, potentially leading to lower reactivity in cross-coupling reactions. Furthermore, the acidic N-H proton of the pyridone can interfere with the catalyst and base, often necessitating N-protection for successful transformations.

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom is generally a better leaving group than bromine. The relative rates of substitution at the C-F versus C-Br bond in these molecules will be dictated by the specific reaction conditions and the electronic activation of each position.

Reactivity Comparison in Key Transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of bromopyridines in this reaction is highly dependent on the position of the bromine atom, with the general order of reactivity being 2-bromo > 4-bromo > 3-bromo.

Suzuki_Reactivity

Caption: Predicted regioselectivity in SNAr reactions.

Table 3: Predicted Performance in Nucleophilic Aromatic Substitution (SNAr)

Feature2-Bromo-5-fluoropyridineThis compound (2-Pyridone)
Most Labile Halogen Fluorine at C5Fluorine at C5
Typical Regioselectivity Nucleophilic attack is expected to preferentially occur at the C5 position, displacing the fluoride. Attack at the C2 position to displace bromide is also possible but generally requires more forcing conditions.Substitution of the fluoride at the C5 position is the most likely outcome. The electron-rich pyridone ring may disfavor nucleophilic attack compared to 2-bromo-5-fluoropyridine.
Reaction Conditions A variety of nucleophiles (amines, alkoxides, etc.) can displace the fluoride, often in a polar aprotic solvent (e.g., DMSO, DMF) with a base (e.g., K₂CO₃).Similar conditions to 2-bromo-5-fluoropyridine are expected to be effective. The pyridone N-H may be deprotonated by the base, potentially influencing the reaction rate and outcome.
Key Considerations The position of the nitrogen atom activates both the C2 and C5 positions towards nucleophilic attack.The electronic nature of the 2-pyridone tautomer will influence the overall rate of substitution.

Experimental Protocols

The following are generalized experimental protocols. Note: These are representative procedures and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridine

Suzuki_Workflow

A Comparative Guide to the Computational Analysis of 4-Bromo-5-Fluoro-2-Hydroxypyridine's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard computational methods used to investigate the electronic properties of 4-Bromo-5-Fluoro-2-Hydroxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of specific published studies on this exact molecule, this document outlines a robust, standard-practice framework based on computational analyses of structurally similar compounds, such as polyhalogenated pyridines and substituted 2-hydroxypyridines.[1][2][3][4] This guide compares theoretical approaches and discusses their relationship with experimental validation, offering a blueprint for future research.

The electronic structure of substituted pyridines is of significant interest as it governs molecular reactivity, intermolecular interactions, and potential biological activity.[2][5] Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict these properties before engaging in costly and time-consuming synthesis and experimentation.[6][7]

Methodologies and Protocols

A combined computational and experimental approach is the gold standard for a thorough analysis of molecular electronic properties.[2] The protocols described below are standard methodologies widely applied in the field for analogous compounds.

Computational Protocol (In Silico)

The primary method for such investigations is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost.

  • Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

  • Model Selection: The initial 3D structure of this compound is built. It is crucial to consider the tautomeric equilibrium between the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form, as both may be present.[3][8]

  • Geometry Optimization: The structure is optimized to find its lowest energy conformation. A popular and effective method is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p).[7][9]

  • Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, key electronic properties are calculated. This includes:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. Their energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[10]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4][7]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, delocalization of electron density, and the stability arising from hyperconjugative interactions.[2][4][11]

    • Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness are calculated from HOMO/LUMO energies to quantify reactivity.

Experimental Protocol (In Vitro)

Experimental data provides essential validation for computational results.

  • Synthesis: The compound is synthesized via established organic chemistry routes.

  • Spectroscopic Analysis:

    • FT-IR and Raman Spectroscopy: These techniques are used to identify functional groups and vibrational modes. The experimental spectra are compared with the computed vibrational frequencies from the DFT calculations to validate the optimized structure.[1][2][4]

    • UV-Vis Spectroscopy: The electronic absorption spectrum is measured. The wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO gap and can be compared with values predicted by Time-Dependent DFT (TD-DFT) calculations.[12]

    • NMR Spectroscopy (¹H, ¹³C): NMR provides information about the chemical environment of atoms in the molecule, which can be compared with computationally predicted chemical shifts.

Data Presentation and Comparison

Quantitative data from computational studies should be organized for clear comparison.

Table 1: Predicted Electronic Properties (Illustrative)

This table presents a hypothetical summary of electronic properties for the two primary tautomers of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. The values are illustrative, based on trends observed in similar halogenated pyridines.

ParameterThis compound4-Bromo-5-Fluoro-1H-pyridin-2-oneUnitSignificance
E_HOMO -6.8 eV-6.5 eVelectron VoltsEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMO -1.5 eV-1.9 eVelectron VoltsEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3 eV4.6 eVelectron VoltsIndicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
Dipole Moment (µ) 3.5 D5.1 DDebyeMeasures the polarity of the molecule.
Electronegativity (χ) 4.154.20electron VoltsThe power of an atom to attract electrons to itself.
Chemical Hardness (η) 2.652.30electron VoltsResistance to change in electron distribution.
Table 2: Comparison of Theoretical and Experimental Data

This table provides a framework for comparing computational predictions with experimental results.

PropertyComputational (TD-DFT)Experimental (UV-Vis)Computational (DFT)Experimental (FT-IR)
λ_max (Electronic Transition) ~305 nmTBD--
O-H Stretch Vibration ~3500 cm⁻¹TBD--
C=O Stretch Vibration ~1680 cm⁻¹TBD--
C-Br Stretch Vibration ~650 cm⁻¹TBD--
C-F Stretch Vibration ~1250 cm⁻¹TBD--

TBD: To Be Determined experimentally.

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to clarify complex processes and relationships in computational chemistry.

G cluster_input 1. Input Stage cluster_calc 2. Calculation Stage cluster_output 3. Analysis Stage mol Define Molecule (this compound) method Select Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq Verify Minimum props Electronic Property Calculation (HOMO, LUMO, MEP) freq->props analysis Data Analysis & Visualization props->analysis validation Comparison with Experimental Data analysis->validation

Caption: Standard workflow for a computational chemistry study.

G cluster_theory Theoretical Prediction cluster_exp Experimental Validation center Electronic Properties (e.g., HOMO-LUMO Gap) dft DFT / TD-DFT Calculations center->dft uv_vis UV-Vis Spectroscopy center->uv_vis pred_lambda Predicted λ_max dft->pred_lambda exp_lambda Measured λ_max pred_lambda->exp_lambda Comparison uv_vis->exp_lambda

Caption: Relationship between theoretical prediction and experimental validation.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 4-Bromo-5-Fluoro-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry. The 4-bromo-5-fluoro-2-hydroxypyridine scaffold, in particular, offers a valuable starting point for synthesizing complex molecules due to its distinct electronic properties and potential for selective modification. Palladium-catalyzed cross-coupling reactions provide a versatile and efficient toolkit for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position.

The success of these transformations is critically dependent on the choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. This guide offers a comparative overview of common palladium catalysts applicable to the coupling of this compound, supported by representative experimental data and detailed protocols to aid in reaction optimization.

Overview of Key Cross-Coupling Reactions

Several palladium-catalyzed reactions are instrumental for the derivatization of aryl halides like this compound:

  • Suzuki-Miyaura Coupling : Forms C-C bonds by coupling the aryl halide with an organoboron reagent (e.g., boronic acids or esters). It is widely used due to its mild conditions and the vast commercial availability of boronic acids.[1]

  • Sonogashira Coupling : Creates C-C bonds between aryl halides and terminal alkynes, a crucial transformation for introducing linear alkyne functionalities into molecules.[2][3]

  • Buchwald-Hartwig Amination : Forms C-N bonds by coupling aryl halides with primary or secondary amines. This reaction is essential for synthesizing arylamines, which are prevalent in pharmaceuticals.[4][5]

  • Heck Coupling : Joins aryl halides with alkenes to form substituted alkenes, providing a direct method for vinylation.[6]

The reactivity of the C-Br bond in 4-bromopyridines makes it an excellent substrate for these reactions, generally offering a good balance between stability and reactivity.[7]

Comparative Performance of Palladium Catalysts

The selection of an optimal catalyst system is dictated by the specific coupling reaction and the nature of the coupling partners. For a moderately activated substrate like 4-bromopyridine, traditional catalysts often provide excellent results. However, for more challenging transformations or to achieve higher efficiency, advanced catalyst systems featuring bulky, electron-rich ligands may be required.[7]

The following table summarizes the performance of various palladium catalyst systems in reactions analogous to the coupling of this compound. This data serves as a valuable starting point for reaction development.

Table 1: Representative Performance of Palladium Catalysts in Cross-Coupling Reactions of Bromopyridines

Coupling Reaction Catalyst System Coupling Partner Base Solvent Temp. (°C) Time (h) Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (2 mol%) Phenylboronic Acid K₂CO₃ Toluene/H₂O 100 12 85[7]
Suzuki-Miyaura PdCl₂(dppf) (3 mol%) 4-Methoxyphenylboronic Acid Cs₂CO₃ DMF 90 12 ~88-96[8]
Suzuki-Miyaura Pd(OAc)₂ (2 mol%) / SPhos Arylboronic Acid K₃PO₄ Toluene/H₂O 100 8 ~90-98[8][9]
Sonogashira Pd(PPh₃)₄ (5 mol%) / CuI (5 mol%) Phenylacetylene Et₃N THF 60 6 ~90-98[8]
Sonogashira (Cu-free) (AllylPdCl)₂ / P(t-Bu)₃ (2.5 mol%) Various Alkynes N/A DMAc RT 2-18 85-99[10]
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) Morpholine NaOBuᵗ Toluene 100 18 ~85-95[5]
Buchwald-Hartwig BrettPhos Precatalyst (2 mol%) Cyclopentylamine LiHMDS THF 65 4 78[5]
Heck Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%) n-Butyl Acrylate Et₃N DMF 100 24 75[7]

| Heck (Ligand-free) | Pd(OAc)₂ (1 mol%) | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | ~99[11][12] |

Note: Yields are based on studies with similarly substituted bromopyridines and may require optimization for this compound.

Visualizing the Experimental Process

A standardized workflow is crucial for ensuring reproducibility in palladium-catalyzed cross-coupling reactions. The following diagram outlines the typical sequence of operations.

G General Experimental Workflow for Palladium-Catalyzed Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: Substrate, Coupling Partner, Base, Catalyst/Ligand B 2. Seal Vessel & Establish Inert Atmosphere (e.g., Argon flush) A->B C 3. Add Degassed Solvent(s) B->C D 4. Heat and Stir (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool & Quench Reaction E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I J Final Product I->J

A typical experimental workflow for palladium-catalyzed coupling.

Detailed Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for the coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of bromopyridines.[1][13]

  • Reaction Setup : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv).[1][14]

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or a pre-catalyst system like Pd(OAc)₂/SPhos at 1-3 mol%).[7][9]

  • Solvent Addition : Add a degassed solvent system, such as 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 ratio), via syringe.[13]

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[14]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).[14]

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine.[14]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This modern protocol avoids the use of a copper co-catalyst, which can prevent the common side reaction of alkyne homocoupling (Glaser coupling).[10]

  • Catalyst Activation : In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., (AllylPdCl)₂, 2.5 mol%) and a bulky phosphine ligand (e.g., P(t-Bu)₃, 5 mol%). Add the anhydrous, degassed solvent (e.g., DMAc or Toluene). Stir for 10-15 minutes at room temperature to form the active Pd(0) species.

  • Reagent Addition : To the activated catalyst solution, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction : Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., to 60-80 °C) may be applied.[15]

  • Monitoring : Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide (typically 2-24 hours).[15]

  • Work-up : Upon completion, dilute the reaction with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.[15]

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.

Logic for Catalyst Selection

Choosing the right catalyst system is a logical process based on the specific C-C or C-N bond being formed and the reactivity of the coupling partners.

G Catalyst Selection Logic for this compound sub Substrate: This compound C_C_Bond C-C Coupling sub->C_C_Bond Goal: C-C Bond Formation C_N_Bond C-N Coupling sub->C_N_Bond Goal: C-N Bond Formation Suzuki Suzuki-Miyaura C_C_Bond->Suzuki Partner: Boronic Acid Sonogashira Sonogashira C_C_Bond->Sonogashira Partner: Terminal Alkyne Heck Heck C_C_Bond->Heck Partner: Alkene Buchwald Buchwald-Hartwig C_N_Bond->Buchwald Partner: Amine/Amide Suzuki_Cat Standard: Pd(PPh₃)₄, PdCl₂(dppf) Advanced: Pd(OAc)₂ + SPhos/XPhos Suzuki->Suzuki_Cat Sono_Cat Standard (w/ Cu): Pd(PPh₃)₄ + CuI Cu-Free: (AllylPdCl)₂ + P(t-Bu)₃ Sonogashira->Sono_Cat Heck_Cat Standard: Pd(OAc)₂ + PPh₃ Ligand-Free: Pd(OAc)₂ or Pd/C Heck->Heck_Cat Buchwald_Cat Requires Specific Ligands: Pd₂(dba)₃ or Precatalyst + RuPhos, BrettPhos, Xantphos Buchwald->Buchwald_Cat

References

Safety Operating Guide

Safe Disposal of 4-Bromo-5-Fluoro-2-Hydroxypyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Bromo-5-Fluoro-2-Hydroxypyridine, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • After skin contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1][2]

  • After eye contact: Rinse cautiously with water for at least 15 minutes, ensuring to lift the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]

  • After ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal facility.

  • Segregation and Collection:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound."

    • Include appropriate hazard symbols (e.g., irritant, harmful).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.

    • Follow all instructions provided by the EHS office or contractor for packaging and transportation.

Accidental Release Measures

In the event of a spill, adhere to the following cleanup protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[1][4]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4]

    • Place the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Disposal of Cleanup Materials: All contaminated cleanup materials, including absorbents and PPE, must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store contact_ehs Contact EHS for Disposal store->contact_ehs end_disposal Dispose via Approved Facility contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.